An In-depth Technical Guide to Human Urotensin II (CAS 251293-28-4): Structure, Signaling, and Investigative Methodologies
This guide provides a comprehensive technical overview of human Urotensin II (U-II), a potent vasoactive peptide implicated in a wide range of physiological and pathophysiological processes. Tailored for researchers, sci...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of human Urotensin II (U-II), a potent vasoactive peptide implicated in a wide range of physiological and pathophysiological processes. Tailored for researchers, scientists, and drug development professionals, this document delves into the core molecular features of U-II, its mechanism of action, and detailed methodologies for its investigation.
Introduction to Human Urotensin II: A Peptide of Potent Action
Initially isolated from the urophysis of the goby fish, Urotensin II (U-II) has since been identified in numerous species, including humans.[1] Human U-II is a cyclic undecapeptide that has garnered significant scientific interest due to its status as one of the most potent endogenous vasoconstrictors identified to date, with a potency that can surpass that of endothelin-1 in some vascular beds.[2][3] Beyond its profound effects on vascular tone, the urotensinergic system, comprising U-II and its receptor, is now recognized to play a multifaceted role in cardiovascular and renal function, as well as in various pathological conditions such as heart failure, atherosclerosis, and diabetes.[1][4][5][6][7] This guide will provide a detailed exploration of the molecular and functional characteristics of human U-II, offering a foundational resource for researchers in the field.
Molecular Structure and Physicochemical Properties
The unique structure of human U-II is central to its biological activity. A thorough understanding of its chemical and physical properties is crucial for its synthesis, handling, and the design of experimental assays.
Amino Acid Sequence and Cyclic Core
Human U-II is an 11-amino acid peptide with the sequence H-Glu-Thr-Pro-Asp-c[Cys-Phe-Trp-Lys-Tyr-Cys]-Val-OH.[8] A defining feature of U-II is the cyclic hexapeptide core, -Cys-Phe-Trp-Lys-Tyr-Cys-, formed by a disulfide bond between the two cysteine residues.[4][8][9] This cyclic structure is highly conserved across species and is essential for the peptide's biological function.[1][4][10] The N-terminal portion of the peptide, while more variable between species, can influence receptor interaction and signaling outcomes.[4][9]
Physicochemical Data Summary
The key physicochemical properties of human Urotensin II are summarized in the table below.
The biological effects of U-II are mediated through its interaction with a specific G protein-coupled receptor (GPCR).
The Urotensin II Receptor (UTR)
Human U-II is the endogenous ligand for the orphan receptor GPR14, now officially designated as the Urotensin II receptor (UTR or UT).[8][14][15] The UTR is a class A rhodopsin family GPCR, and its gene is located on chromosome 17q25.3.[15] The UTR is widely distributed in various tissues, with high expression in the cardiovascular system (e.g., vascular smooth muscle, endothelium, myocardium), kidneys, adrenal glands, and the central nervous system.[7][8][15][16] This broad expression pattern underlies the diverse physiological and pathological roles of the urotensinergic system.[8]
Endogenous Ligands: U-II and URP
In addition to U-II, a second endogenous ligand for the UTR has been identified: Urotensin II-Related Peptide (URP).[10][17] URP is an octapeptide with the sequence Ala-Cys-Phe-Trp-Lys-Tyr-Cys-Val.[17] It shares the same cyclic hexapeptide core as U-II and is also a potent agonist for the UTR.[9][10][17] The discovery of URP added another layer of complexity to the urotensinergic system, suggesting the potential for differential regulation and function of these two endogenous ligands.
Mechanism of Action: Signaling Pathways
The binding of U-II to its receptor initiates a cascade of intracellular signaling events that ultimately lead to a cellular response.
Gαq11-Mediated Signaling
The UTR primarily couples to the Gαq11 subunit of heterotrimeric G proteins.[4][15] Upon U-II binding, the activated Gαq11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[15] The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC).[4][15] This canonical pathway is a key driver of many of U-II's effects, including vasoconstriction.[15]
Downstream Effector Pathways
Beyond the primary Gαq11 pathway, U-II has been shown to activate other signaling cascades, including:
Mitogen-Activated Protein Kinase (MAPK) Pathways: U-II can stimulate the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK pathways, which are involved in cell proliferation, hypertrophy, and inflammation.[6][16]
RhoA/ROCK Pathway: U-II can also activate the RhoA/Rho-kinase (ROCK) pathway, which plays a role in smooth muscle contraction and actin stress fiber formation.[11]
The following diagram illustrates the primary signaling pathway of human Urotensin II.
The Dualistic Nature of Urotensin II: Mechanisms in Cardiovascular Homeostasis and Pathology
Executive Summary Human Urotensin II (hU-II) is widely recognized as the most potent mammalian vasoconstrictor identified to date—approximately 10-fold more potent than Endothelin-1 (ET-1).[1] However, its biological rol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Human Urotensin II (hU-II) is widely recognized as the most potent mammalian vasoconstrictor identified to date—approximately 10-fold more potent than Endothelin-1 (ET-1).[1] However, its biological role is not merely contractile; it functions as a "dualistic" regulator of cardiovascular hemodynamics.[1] Depending on the vascular bed, species, and endothelial integrity, hU-II can trigger intense vasoconstriction or profound vasodilation.[1] This guide deconstructs the molecular mechanisms driving these opposing effects, focusing on the G-protein coupling promiscuity of the Urotensin-II receptor (UT) and its downstream signaling cascades.
Molecular Pharmacology: The UT Receptor Complex
The biological actions of U-II are mediated exclusively through the UT receptor (formerly GPR14), a Class A GPCR.[1] The structural kinetics of this receptor-ligand interaction define the potency and efficacy of the system.
Receptor Architecture and Binding Kinetics
The UT receptor is unique in its lack of significant homology with other peptide GPCRs, save for the somatostatin receptor family. The binding pocket accommodates the cyclic hexapeptide core (CFWKYC) of U-II, which is structurally constrained by a disulfide bridge.[1]
Pseudo-Irreversible Binding: U-II exhibits incredibly tight binding kinetics with a slow dissociation rate (
hours in some preparations).[1] This "pseudo-irreversible" nature complicates the development of competitive antagonists, as the endogenous ligand effectively locks the receptor in an active conformation.
G-Protein Coupling Promiscuity: The pleiotropic effects of U-II stem from the UT receptor's ability to couple with multiple G-alpha subunits, primarily
Table 1: Comparative Potency of Vasoactive Peptides
Ligand
Receptor
Primary G-Protein
Potency ()
Physiological Effect
Human Urotensin II
UT
,
9.5 - 10.5
Potent Constriction / Dilation
Endothelin-1
,
8.5 - 9.5
Sustained Constriction
Angiotensin II
8.0 - 9.0
Constriction / Remodeling
Norepinephrine
-AR
6.0 - 7.0
Acute Constriction
Signal Transduction Pathways[1][2]
The core directive of this guide is to explain causality. U-II does not simply "cause contraction"; it orchestrates a balance between Calcium-dependent and Calcium-independent pathways.[1]
The Contractile Axis (Vascular Smooth Muscle)
In vascular smooth muscle cells (VSMCs), U-II activates a biphasic contractile response.[1]
The
- Calcium Spike: Upon binding, the UT receptor activates Phospholipase C- (PLC).[1] This hydrolyzes into and DAG.[1] triggers the rapid release of intracellular from the sarcoplasmic reticulum. This drives the initial, transient phase of contraction via Calmodulin/MLCK.[1]
The
- RhoA Sensitization: Crucially, U-II also couples to , activating the RhoGEF-RhoA-ROCK pathway.[1] Rho-Kinase (ROCK) phosphorylates the Myosin Binding Subunit (MBS) of Myosin Light Chain Phosphatase (MLCP), inhibiting it.[1] This results in Calcium Sensitization —sustained contraction even when intracellular calcium levels return to near-baseline.[1]
The Dilatory Axis (Endothelium)
In endothelial cells, the UT receptor couples to pathways that oppose constriction.[1] This explains the "paradoxical" vasodilation seen in intact vessels.
eNOS Activation:
influx activates Endothelial Nitric Oxide Synthase (eNOS), releasing NO.[1] NO diffuses to VSMCs, activating Guanylyl Cyclase (sGC) cGMP PKG, which induces relaxation.[1]
EDHF Release: U-II also triggers the release of Endothelium-Derived Hyperpolarizing Factors (EDHF), causing hyperpolarization of VSMCs via
Visualization: The Divergent Signaling of Urotensin II
The following diagram illustrates the parallel processing of the U-II signal in Smooth Muscle vs. Endothelial cells.
Caption: Parallel activation of Gq/Calcium and G12/RhoA pathways in smooth muscle drives contraction, while endothelial Calcium/eNOS activation drives opposing relaxation.[1]
Pathological Remodeling: Hypertrophy and Fibrosis[3][4]
Beyond acute hemodynamics, U-II acts as a pro-fibrotic autacoid.[1] In heart failure, plasma U-II levels correlate with disease severity.[1]
Transcriptional Reprogramming: Chronic UT activation stimulates MAPK pathways (ERK1/2, p38) and Calmodulin Kinase II (CaMKII).[1] These kinases phosphorylate transcription factors (e.g., GATA4), driving the expression of hypertrophic genes (ANP, BNP).[1]
The TGF-
Loop: U-II induces the secretion of Transforming Growth Factor- (TGF-) from cardiac fibroblasts.[1] This autocrine loop activates Smad2/3 signaling, leading to collagen deposition and myocardial fibrosis.[1]
Experimental Methodologies
To validate these mechanisms, researchers must employ a multi-tiered experimental approach. The following protocols are designed to isolate specific signaling arms.
Protocol A: Functional Calcium Flux Assay (FLIPR)
Objective: To quantify
-mediated signaling efficacy () of U-II agonists/antagonists.
Cell Line: HEK293 stably transfected with human UT receptor (hUT-HEK).[1]
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C in HBSS buffer. Critical: Include Probenecid (2.5 mM) to prevent dye leakage.[1]
Baseline: Measure basal fluorescence for 10 seconds.
Agonist Injection: Inject U-II (1 pM to 100 nM).[1]
Readout: Monitor fluorescence spike (RFU) for 120 seconds.
Data Analysis: Plot Max-Min RFU against log[Concentration] to determine
.
Protocol B: Ex Vivo Isometric Tension (Organ Bath)
Objective: To determine the net physiological effect (constriction vs. dilation) and the role of the endothelium.[2][3]
Tissue Prep: Isolate rat thoracic aorta.[1][3] Cut into 3-mm rings.
Intact rings should show relaxation or blunted contraction.[1]
Denuded rings should show potent, sustained contraction.[1]
Visualization: Experimental Workflow for Mechanism Validation
Caption: Workflow integrating molecular binding data with physiological tissue response to validate U-II modulation.
References
Ames, R. S., et al. (1999).[1][3][4][5] Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14.[5] Nature.[1] Link[1]
Douglas, S. A., & Ohlstein, E. H. (2000).[1][4] Human urotensin-II, the most potent mammalian vasoconstrictor identified to date, as a therapeutic target for the management of cardiovascular disease.[4] Trends in Pharmacological Sciences. Link
Sauzeau, V., et al. (2001).[1] Human Urotensin II–Induced Contraction and Arterial Smooth Muscle Cell Proliferation Are Mediated by RhoA and Rho-Kinase.[1][6] Circulation Research. Link[1]
Maguire, J. J., & Davenport, A. P. (2002).[1] Is urotensin-II the new endothelin? British Journal of Pharmacology.[1] Link[1]
Onan, D., et al. (2004).[1] Urotensin-II is an endothelium-dependent vasodilator in rat small arteries.[1][2] British Journal of Pharmacology.[1] Link
Zhang, Y. G., et al. (2007).[1][7] Urotensin II accelerates cardiac fibrosis and hypertrophy of rats induced by isoproterenol.[1][8] Acta Pharmacologica Sinica. Link
Proulx, C. D., et al. (2008).[1] G protein regulation of the urotensin II receptor signaling and desensitization. Journal of Pharmacology and Experimental Therapeutics. Link
The Dual Nature of Human Urotensin-II: A Technical Guide to its Role in Renal Function and Hypertension
Abstract Human urotensin-II (hU-II), an 11-amino acid cyclic peptide, is the most potent endogenous vasoconstrictor identified to date, surpassing endothelin-1 in potency.[1][2] Initially isolated from the fish urophysis...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Human urotensin-II (hU-II), an 11-amino acid cyclic peptide, is the most potent endogenous vasoconstrictor identified to date, surpassing endothelin-1 in potency.[1][2] Initially isolated from the fish urophysis, its highly conserved structure across species points to a significant physiological role.[1] The hU-II peptide and its specific G protein-coupled receptor, UT (formerly GPR14), are widely expressed throughout the human body, with notable concentrations in the renal and cardiovascular systems.[1][3] This wide distribution underpins its complex and often contradictory involvement in physiological homeostasis and pathological states. Elevated plasma levels of hU-II are strongly correlated with the severity of hypertension, renal failure, and heart disease, marking it as a significant biomarker and a compelling, albeit challenging, therapeutic target.[1][3][4][5]
This technical guide provides an in-depth exploration of the hU-II/UT system, focusing on its intricate role in regulating renal hemodynamics, tubular function, and its contribution to the pathophysiology of hypertension. We will dissect the primary signaling pathways, present validated experimental protocols for its investigation, and synthesize the current understanding of its function, offering a critical resource for researchers and drug development professionals in the field.
The hU-II/UT System: Core Components and Signaling
The biological actions of hU-II are mediated exclusively through its high-affinity binding to the UT receptor.[1] This interaction initiates a cascade of intracellular events that are highly cell-type specific, which explains the peptide's diverse physiological effects.
Ligand and Receptor
Human Urotensin-II (hU-II): A cyclic peptide with the amino acid sequence H-Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val-OH. The biological activity resides in the cyclic hexapeptide core (-Cys-Phe-Trp-Lys-Tyr-Cys-), which is stabilized by a disulfide bond.[6]
UT Receptor: A class A rhodopsin family G protein-coupled receptor (GPCR) comprising 386 amino acids.[7] It is robustly expressed in vascular smooth muscle cells (VSMCs), endothelial cells, cardiac myocytes, and various segments of the kidney, including the renal tubules and collecting ducts.[8][9][10]
Primary Signaling Pathway: The Gαq/11 Cascade
The canonical signaling pathway activated by the hU-II/UT system is the Gαq/11-protein pathway, which is central to its vasoconstrictor effects.[4][7]
Activation: Binding of hU-II to the UT receptor induces a conformational change, activating the associated heterotrimeric G protein, specifically the Gαq or Gα11 subunit.[6][7]
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[6][7]
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]
Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4][6][7]
PKC Activation & Contraction: The elevated cytosolic Ca2+ and DAG synergistically activate Protein Kinase C (PKC), which phosphorylates downstream targets, leading to smooth muscle contraction.[6][7]
Caption: Canonical Gαq/11 signaling pathway of the hU-II/UT receptor.
Additional Signaling Pathways
Beyond the primary Gαq pathway, the UT receptor can engage other signaling cascades that contribute to its diverse, long-term effects, such as cell proliferation and fibrosis. These include:
MAPK/ERK Pathway: U-II can stimulate the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38, promoting cell growth and hypertrophy.[8]
RhoA/Rho-kinase Pathway: This pathway is implicated in the sustained contractile response and contributes to vascular remodeling.
JAK/STAT Pathway: In certain pathological contexts like atherosclerosis-related kidney injury, the U-II/UT system can activate JAK2/STAT3 signaling.[11]
Physiological Role of hU-II in Renal Function
The kidney is a major site of both production and action for hU-II, where it exerts complex control over hemodynamics and tubular transport.[10] U-II immunoreactivity is found predominantly in the epithelial cells of distal convoluted tubules and collecting ducts, as well as in the endothelial cells of renal capillaries.[8]
Renal Hemodynamics: A Contradictory Picture
The effect of hU-II on renal blood flow (RBF) and glomerular filtration rate (GFR) is one of the most debated aspects of its physiology. Studies have yielded conflicting results, likely due to differences in experimental models, dosage, and route of administration.[8][10]
Vasodilation/Increased RBF & GFR: Some studies in anesthetized rats show that continuous intravenous infusion of U-II at low doses increases RBF and GFR.[8] This effect is abolished by nitric oxide synthase (NOS) inhibitors, suggesting it is mediated by endothelium-derived nitric oxide (NO), which counteracts the direct vasoconstrictor effect on smooth muscle.[8]
Vasoconstriction/Decreased RBF & GFR: Conversely, other reports indicate that bolus injections of U-II in rats cause a decrease in GFR and urinary excretion.[8] In humans with hypertension or heart failure, U-II tends to cause vasoconstriction, whereas in healthy individuals, it can induce vasodilation, highlighting a context-dependent response.[4] Endogenous U-II may mediate abnormal renal vasoconstriction following ischemia.[12]
Tubular Function and Natriuresis
The UT receptor is densely expressed in the renal medulla, particularly the inner medullary collecting ducts, pointing to a direct role in water and solute transport.[10]
Natriuretic and Diuretic Effects: Studies involving continuous U-II infusion have reported increased urinary sodium (natriuresis) and water (diuresis) excretion, accompanying the rise in GFR.[8]
Antinatriuretic and Antidiuretic Effects: In contrast, experiments using UT receptor antagonists like urantide have shown that blocking endogenous U-II activity leads to increased GFR, diuresis, and natriuresis.[10] This suggests that the tonic, baseline effect of endogenous U-II is to promote sodium and water retention by decreasing GFR and possibly acting directly on tubular cells.[7][9][10]
Parameter
Effect of Exogenous U-II Infusion (Low Dose)
Effect of Endogenous U-II (Inferred from Antagonist Studies)
Filtration changes and/or modulation of aquaporin function
Pathophysiological Role in Hypertension
The potent vasoconstrictor and pro-remodeling properties of hU-II implicate it as a key player in the development and progression of hypertension and its end-organ complications.[1][2]
Direct Vasoconstriction
In hypertensive states, the balance of U-II's vascular effects appears to shift decisively towards vasoconstriction.[4] This may be due to endothelial dysfunction, which impairs the counter-regulatory NO-mediated vasodilation, unmasking the powerful contractile effect of U-II on vascular smooth muscle.
Interaction with the Renin-Angiotensin-Aldosterone System (RAAS)
hU-II exhibits significant and detrimental cross-talk with the RAAS, a cornerstone of blood pressure regulation.
Stimulation of Renin and Aldosterone: U-II directly enhances the gene expression of renin in juxtaglomerular cells and aldosterone synthase in the adrenal cortex.[13] This action amplifies the RAAS cascade, leading to increased Angiotensin II and aldosterone levels, which further elevate blood pressure through vasoconstriction and sodium retention.[13] This effect becomes particularly pronounced during high salt intake or impaired renal function.[13]
Caption: Interaction of Urotensin-II with the Renin-Angiotensin-Aldosterone System.
Vascular and Cardiac Remodeling
Chronic elevation of hU-II contributes to the structural changes in the vasculature and heart that sustain hypertension and lead to heart failure.
Cell Proliferation: U-II is a mitogen for vascular smooth muscle cells, contributing to the thickening of arterial walls.[8][9]
Fibrosis: It stimulates cardiac fibroblasts to produce collagen and fibronectin, leading to myocardial fibrosis, increased stiffness, and diastolic dysfunction.[8][9]
Methodologies for Investigating the hU-II/UT System
A multi-faceted approach is required to accurately characterize the role of hU-II. The following protocols provide a framework for robust investigation.
Quantification of hU-II and UT Receptor
Protocol 1: Measurement of Plasma hU-II by Radioimmunoassay (RIA)
Causality: RIA is a highly sensitive method for quantifying circulating peptide levels. The use of specific antibodies ensures detection of hU-II, though cross-reactivity with metabolites can be a concern, necessitating careful validation.[9][14]
Methodology:
Sample Collection: Collect whole blood in EDTA-coated tubes on ice. Centrifuge at 4°C (e.g., 1600 x g for 15 minutes) within 30 minutes of collection. Store plasma at -80°C.
Peptide Extraction: Extract peptides from plasma using C18 Sep-Pak cartridges to concentrate the analyte and remove interfering substances.
Assay: Perform a competitive RIA using a commercial kit (e.g., from Phoenix Pharmaceuticals or Peninsula Laboratories). This typically involves incubating the extracted sample with a known amount of 125I-labeled hU-II and a specific rabbit anti-hU-II primary antibody.
Separation: Precipitate the antibody-bound fraction using a secondary antibody (e.g., goat anti-rabbit IgG) and centrifugation.
Detection: Measure the radioactivity of the pellet using a gamma counter.
Quantification: Construct a standard curve using known concentrations of unlabeled hU-II. The concentration in the sample is inversely proportional to the measured radioactivity.
Protocol 2: Quantification of UT Receptor mRNA by qRT-PCR
Causality: qRT-PCR provides a quantitative measure of gene expression, allowing researchers to determine if pathological conditions alter the expression level of the UT receptor in target tissues like the kidney or aorta.
Methodology:
Tissue Harvest: Euthanize the animal model (e.g., Sprague-Dawley rat) and perfuse the vasculature with cold, sterile PBS. Rapidly excise the target tissue (e.g., renal cortex, thoracic aorta).
RNA Extraction: Homogenize the tissue and extract total RNA using a TRIzol-based method or a commercial kit (e.g., RNeasy Kit, Qiagen). Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme (e.g., M-MLV) and oligo(dT) or random primers.
PCR Amplification: Perform real-time PCR using a thermocycler (e.g., Applied Biosystems StepOnePlus). The reaction mixture should contain cDNA template, forward and reverse primers specific for the UT receptor gene, and a fluorescent dye (e.g., SYBR Green).
Data Analysis: Normalize the cycle threshold (Ct) value of the UT receptor to a stable housekeeping gene (e.g., GAPDH, β-actin). Calculate the relative expression using the ΔΔCt method.
In Vivo Functional Assessment
Protocol 3: Measurement of Renal Hemodynamics in Anesthetized Rats
Causality: This in vivo protocol allows for the direct assessment of hU-II's effect on RBF and GFR, providing critical physiological data. The use of anesthetized, instrumented animals enables precise control and measurement.
Methodology:
Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic (e.g., pentobarbital sodium). Place the rat on a heated surgical table to maintain body temperature.
Catheterization: Cannulate the trachea for artificial ventilation, the jugular vein for infusions (saline, inulin, hU-II), and the carotid artery to monitor mean arterial pressure (MAP).
Renal Blood Flow: Expose the left kidney via a flank incision. Place a transit-time ultrasonic flow probe (e.g., from Transonic Systems) around the renal artery to continuously measure RBF.
Glomerular Filtration Rate: Administer a priming dose of inulin via the jugular vein, followed by a continuous infusion to maintain a stable plasma concentration. Cannulate the bladder to collect urine.
Experimental Protocol: After a stabilization period, collect baseline urine and blood samples. Begin the infusion of hU-II at the desired dose (e.g., 5-20 ng/kg/min).[8] Collect timed urine samples and a final blood sample.
Analysis: Measure urine volume and inulin concentration in plasma and urine samples. Calculate GFR using the formula: GFR = (Urine [Inulin] x Urine Flow Rate) / Plasma [Inulin]. Analyze changes in MAP, RBF, and GFR relative to baseline.
Caption: Experimental workflow for in vivo assessment of hU-II on renal hemodynamics.
Conclusion and Future Directions
The hU-II/UT system is a potent and complex regulator of renal and cardiovascular function. While its role as a powerful vasoconstrictor and a driver of pathological remodeling in hypertension is well-supported, its physiological functions, particularly within the kidney, remain multifaceted. The contradictory findings on its effects on RBF and GFR highlight the delicate balance between its endothelium-dependent vasodilatory actions and its direct vasoconstrictor properties. This balance is clearly tipped towards pathology in disease states characterized by endothelial dysfunction.
For drug development professionals, the UT receptor remains an attractive target. The development of specific UT receptor antagonists like palosuran, which has shown promise in reducing albuminuria in diabetic nephropathy, validates this approach.[4][12] Future research should focus on developing species-specific antagonists with improved pharmacokinetic profiles and on elucidating the downstream signaling pathways in greater detail to identify more nuanced therapeutic targets. Understanding the precise mechanisms that switch the U-II response from physiological regulation to pathological damage will be paramount in harnessing the therapeutic potential of modulating this powerful peptide system.
References
Caroccia, B., Menegolo, M., Seccia, T. M., & Rossi, G. P. (2017). Urotensin II Exerts Pressor Effects By Stimulating Renin And Aldosterone Synthase Gene Expression. ResearchGate. [Link]
Wikipedia contributors. (n.d.). Urotensin-II. Wikipedia. [Link]
Ross, B., & McKendry, B. (2007). Urotensin II: a cardiovascular and renal update. Current Opinion in Nephrology and Hypertension, 16(1), 34-39. [Link]
Douglas, S. A., Ohlstein, E. H., & Ross, P. C. (2004). Role of urotensin II in health and disease. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 286(2), R217-R235. [Link]
Varoni, M. V., & Paleari, C. (2004). Urotensin II: its function in health and its role in disease. Life sciences, 74(12), 1459-1467. [Link]
Zhu, Y., Zhu, Y., & Moore, P. K. (2006). The role of urotensin II in cardiovascular and renal physiology and diseases. British journal of pharmacology, 148(7), 884-901. [Link]
Chen, Y., et al. (2022). The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions. Gene, 813, 146116. [Link]
Camarda, V., et al. (2012). Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures. Journal of medicinal chemistry, 55(15), 6649-6659. [Link]
Vanhoutte, P. M., & Maguire, J. J. (2005). Role of urotensin II and its receptor in health and disease. Anesthesiology, 103(3), 611-623. [Link]
Health Research Alliance. (2026). Urotensin II + CKD.pdf. Figshare. [Link]
Lattion, A. L., & Tabbai, S. (2010). Potential Clinical Implications of the Urotensin II Receptor Antagonists. Frontiers in pharmacology, 1, 133. [Link]
Ashton, N. (2006). Renal and Vascular Actions of Urotensin II. Kidney international, 70(4), 624-629. [Link]
Zhu, Y. C., et al. (2006). The role of urotensin II in cardiovascular and renal physiology and diseases. British Journal of Pharmacology, 148(7), 884-901. [Link]
Wikipedia contributors. (n.d.). Urotensin-II receptor. Wikipedia. [Link]
Böhm, F., & Pernow, J. (2002). Urotensin II evokes potent vasoconstriction in humans in vivo. British journal of pharmacology, 135(1), 25-27. [Link]
Russell, F. D., & Molenaar, P. (2008). Urotensin II in cardiovascular regulation. Cardiovascular drug reviews, 22(1), 21-40. [Link]
Song, W., et al. (2006). Renal impairment, hypertension and plasma urotensin II. Nephrology, dialysis, transplantation, 21(11), 3197-3202. [Link]
molecular weight and sequence of Urotensin II human isoform
Molecular Characterization, Physicochemical Properties, and Experimental Protocols Executive Summary Urotensin II (hUII) is a cyclic undecapeptide widely recognized as the most potent endogenous vasoconstrictor discovere...
Author: BenchChem Technical Support Team. Date: February 2026
Molecular Characterization, Physicochemical Properties, and Experimental Protocols
Executive Summary
Urotensin II (hUII) is a cyclic undecapeptide widely recognized as the most potent endogenous vasoconstrictor discovered to date—exhibiting potency 10 to 100 times greater than endothelin-1 in specific vascular beds. Originally isolated from the urophysis of the goby fish, the human isoform plays a critical role in cardiovascular homeostasis, remodeling, and fibrosis via the G-protein coupled receptor GPR14 (UTS2R). This guide provides a definitive technical reference for the sequence, structural integrity, and experimental handling of hUII for research applications.
Structural Characterization & Identity[1][2]
Sequence and Topology
The human isoform of Urotensin II is an 11-residue peptide.[1][2] Its biological activity is strictly dependent on a cyclic hexapeptide core structure stabilized by a disulfide bridge.
Attribute
Specification
Sequence (1-Letter)
E-T-P-D-C-F-W-K-Y-C-V
Sequence (3-Letter)
Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val
N-Terminus
Glutamic Acid (Glu/E) - Note: Can be susceptible to pyroglutamate conversion.[3]
C-Terminus
Free Acid (-OH)
Disulfide Bridge
Cys5 — Cys10 (Essential for bioactivity)
Chemical Formula
C₆₄H₈₅N₁₃O₁₈S₂
Molecular Weight Analysis
Precise mass determination is vital for confirming peptide integrity via Mass Spectrometry (MS).
Mass Type
Value (Da)
Application
Monoisotopic Mass
1387.56
High-Resolution MS (e.g., Orbitrap, FT-ICR)
Average Mass
1388.57
Low-Resolution MS (e.g., MALDI-TOF linear mode)
Structural Visualization
The following diagram illustrates the topological connectivity, highlighting the critical disulfide bridge that constrains the pharmacophore (Trp-Lys-Tyr) into its active conformation.
Figure 1: Primary sequence and cyclic topology of Human Urotensin II. The Cys5-Cys10 disulfide bond constrains the Trp-Lys-Tyr pharmacophore.
Physicochemical Properties & Handling[1][6]
Solubility Profile
hUII is generally soluble in water but can exhibit aggregation due to the hydrophobic core (Phe-Trp-Tyr) if handled improperly.
Primary Solvent: Deionized Water (Milli-Q) or 0.1% Acetic Acid (to improve stability and prevent oxidation).
Secondary Solvent: If precipitation occurs, add acetonitrile (ACN) or DMSO dropwise (up to 10% v/v).
Isoelectric Point (pI): Estimated ~4.5 - 5.5 (Net charge is acidic at neutral pH due to Glu1, Asp4, and C-term vs. Lys8 and N-term).
Reconstitution & Storage Workflow
Peptide integrity is often compromised by "shock" solvation or freeze-thaw cycles. Follow this self-validating protocol:
Figure 2: Standard Operating Procedure (SOP) for hUII reconstitution to ensure maximal bioactivity.
hUII binds to the Urotensin-II Receptor (UTS2R) , formerly known as GPR14.[4] This is a Gαq/11-coupled GPCR.
Signal Transduction Cascade
Upon binding, hUII triggers a pleiotropic signaling cascade. The primary pathway involves the activation of Phospholipase C (PLC), leading to the hydrolysis of PIP2 into IP3 and DAG. This results in a rapid release of intracellular Calcium (Ca²⁺), driving vasoconstriction.
Data Acquisition: Record fluorescence for 120 seconds.
Analysis: Plot
vs. Log[hUII]. The expected is typically in the sub-nanomolar range (0.1 - 1.0 nM).
References
UniProt Consortium. "UTS2 - Urotensin-2 - Homo sapiens (Human)." UniProtKB.[6][7] Accessed February 2026.[8] [Link]
Ames, R.S., et al. "Human Urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14." Nature, 1999. [Link]
Vaudry, H., et al. "International Union of Basic and Clinical Pharmacology. XCII. Urotensin II, Urotensin II-Related Peptide, and Their Receptor: From Structure to Function."[9][1][10] Pharmacological Reviews, 2015. [Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 16133758, Urotensin II (human)." PubChem. Accessed February 2026.[8] [Link]
Comparative Technical Guide: Human vs. Rat Urotensin II Peptide Architectures
Executive Summary Urotensin II (UII) is a cyclic neuropeptide widely recognized as the most potent endogenous vasoconstrictor discovered to date, exhibiting potency up to 50-fold greater than endothelin-1 in specific vas...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Urotensin II (UII) is a cyclic neuropeptide widely recognized as the most potent endogenous vasoconstrictor discovered to date, exhibiting potency up to 50-fold greater than endothelin-1 in specific vascular beds.[1] While the cyclic hexapeptide core is evolutionarily conserved—acting as the pharmacophore for the G-protein coupled receptor GPR14 (UT receptor)—significant structural divergence exists between the human and rat isoforms at the N-terminus and C-terminus.
This guide provides a rigorous technical analysis of these differences, focusing on sequence homology, synthetic protocols for disulfide cyclization, and functional validation via isometric tension assays. It is designed for researchers requiring high-fidelity data for peptide synthesis, analog design, and pharmacological characterization.
Part 1: Structural Biochemistry & Sequence Homology
The biological activity of UII is driven by a disulfide-bridged cyclic hexapeptide core (CFWKYC) structurally analogous to somatostatin. However, the linear flanking regions differ significantly between species, influencing metabolic stability and solubility.
Comparative Sequence Analysis
Human Urotensin II (hUII) is an 11-residue peptide with an acidic N-terminus.[2]
Rat Urotensin II (rUII) is a 14-residue peptide, often initiating with a pyroglutamic acid (pGlu) to protect against N-terminal degradation.
Neutral/Slightly Basic (depending on His protonation)
Molecular Weight
~1388.6 Da
~1712.9 Da
Structural Visualization
The following diagram illustrates the alignment, highlighting the conserved disulfide bridge (red) and the divergent termini.
Caption: Comparative alignment of Human and Rat UII. Red nodes indicate Cysteine residues forming the critical disulfide bridge.
Part 2: Receptor Pharmacology & Signaling[4][5]
Despite the structural differences in the linear tails, both peptides bind with high affinity (sub-nanomolar
) to the UT Receptor (GPR14) . The cyclic core CFWKYC is the primary determinant of binding.
Signaling Cascade
The UT receptor is a G_q/11-coupled GPCR. Upon binding, it triggers the Phospholipase C (PLC) pathway, leading to intracellular Calcium mobilization and vasoconstriction.
Caption: Primary Gq-coupled signaling pathway for Urotensin II leading to vasoconstriction.[3]
Part 3: Experimental Protocols (Synthesis & Assay)
Peptide Synthesis (Fmoc SPPS)
For researchers synthesizing UII, the hydrophobic core (Phe-Trp) and the disulfide bridge present specific challenges.
Critical Considerations:
Tryptophan Oxidation: The Trp residue is susceptible to alkylation during cleavage. Use scavengers (EDT/DoDt).
Disulfide Formation: The Cys-Cys bridge is best formed after cleavage for small scales, or on-resin using Acm-protection for large scales.
Cleavage: Cleave linear peptide from resin using TFA/TIS/H2O/EDT (94:1:2.5:2.5). Precipitate in cold diethyl ether.
Dissolution: Dissolve crude linear peptide in 0.1 M Ammonium Bicarbonate (pH 8.0) at a high dilution (0.1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.
Oxidation: Stir open to air at room temperature for 24–48 hours. Monitor via HPLC (shift in retention time) and MS (loss of 2 Da).
Purification: Acidify with TFA to pH 2-3 and purify via RP-HPLC (C18 column).
Functional Assay: Rat Aortic Ring Contraction
This is the gold-standard assay for validating UII activity. Note that Human UII is often used in Rat tissues due to high cross-species potency.
Step-by-Step Methodology:
Tissue Prep: Euthanize male Sprague-Dawley rats. Rapidly excise the thoracic aorta and place in aerated (95% O2/5% CO2) Krebs-Henseleit solution.
Cleaning: Remove adherent fat and connective tissue. Cut into 3-4 mm rings.
Mounting: Suspend rings in organ baths (37°C) on wire hooks connected to isometric force transducers.
Equilibration: Apply 1-2 g resting tension. Equilibrate for 60 mins, washing every 15 mins.
Priming: Challenge with 60 mM KCl to verify viability. Wash out until baseline returns.
Dosing: Add Urotensin II (Human or Rat) cumulatively (
M to M).
Data Analysis: Measure peak tension. Plot Log[Concentration] vs. % Max KCl Contraction.
Expected Results:
EC50: Typically 0.5 – 5.0 nM.
Emax: UII is a partial agonist in some vessels but highly potent. In rat aorta, it is often more potent than Endothelin-1 but may show lower efficacy (lower max tension) depending on the specific vessel segment (thoracic vs abdominal).
References
Coulouarn, Y., et al. (1998). Cloning of the cDNA encoding the urotensin II precursor in frog and human reveals intense expression of the urotensin II gene in motoneurons of the spinal cord. Proceedings of the National Academy of Sciences, 95(26), 15803-15808. Link
Ames, R. S., et al. (1999). Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14. Nature, 401, 282-286. Link
Douglas, S. A., & Ohlstein, E. H. (2000). Human urotensin-II, the most potent mammalian vasoconstrictor identified to date, as a therapeutic target for the management of cardiovascular disease. Trends in Pharmacological Sciences, 21(12), 443-448. Link
Maguire, J. J., & Davenport, A. P. (2002). Is urotensin-II the new endothelin? British Journal of Pharmacology, 137(5), 579–588. Link
Sugo, T., et al. (2003). Identification of urotensin II-related peptide as the urotensin II-immunoreactive molecule in the rat brain.[4] Biochemical and Biophysical Research Communications, 310(3), 860-868. Link
Technical Guide: Urotensin II Expression Landscape in Human Cardiac and Vascular Tissues
Executive Summary & Molecular Architecture Urotensin II (U-II) is a cyclic undecapeptide originally isolated from the teleost urophysis but highly conserved in humans. It is currently recognized as the most potent endoge...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecular Architecture
Urotensin II (U-II) is a cyclic undecapeptide originally isolated from the teleost urophysis but highly conserved in humans. It is currently recognized as the most potent endogenous vasoconstrictor identified—approximately 10–100 times more potent than endothelin-1 on a molar basis.
For drug development professionals, the significance of U-II lies not just in its potency, but in its specific upregulation during cardiovascular stress. The U-II system operates via the UT receptor (formerly GPR14), a G protein-coupled receptor (GPCR) with homology to somatostatin receptors.[1][2]
The Ligand-Receptor Complex
Ligand (U-II): Characterized by a cyclic hexapeptide core (-Cys-Phe-Trp-Lys-Tyr-Cys-) constrained by a disulfide bridge. This core is critical for biological activity.
Receptor (UT): A Class A GPCR primarily coupled to the G
q/11 signaling family.
Anatomical and Cellular Distribution Profile
The expression of U-II and UT is not uniform; it is highly distinct between healthy tissue and pathological states (e.g., Congestive Heart Failure - CHF).
Release of NO (vasodilation) or U-II autocrine loop
Vasc. Smooth Muscle (VSMC)
Moderate
High
Potent Vasoconstriction, Proliferation
Coronary Arteries
Endothelium/Media
Low
High (in Atherosclerotic plaques)
Plaque instability, Macrophage infiltration
Key Insight: In end-stage heart failure, U-II expression shifts from a predominantly endothelial source to a strong myocardial (cardiomyocyte) source, creating an autocrine/paracrine loop that drives maladaptive remodeling.
Signal Transduction Dynamics
The UT receptor initiates a bifurcated signaling cascade. While the canonical pathway drives contractility via Calcium (
), the non-canonical pathways (MAPK/RhoA) drive the structural remodeling associated with disease progression.
Pathway Visualization
The following diagram illustrates the divergence between acute vasoconstriction and chronic hypertrophic signaling.
Figure 1: The U-II/UT signaling cascade. Note the bifurcation at G
q/11 leading to both acute contraction (/IP3) and chronic remodeling (RhoA/MAPK).
Validated Detection Protocols
To ensure scientific integrity, detection of U-II requires rigorous controls due to the small size of the peptide and potential cross-reactivity.
A. Immunohistochemistry (IHC) for Human Cardiac Tissue
Objective: Spatial localization of U-II peptide in formalin-fixed paraffin-embedded (FFPE) tissues.
Critical Mechanistic Step: Antigen Retrieval.[3][4]
Why? Formalin forms methylene bridges that mask the cyclic epitope of U-II. Heat-Induced Epitope Retrieval (HIER) in Citrate Buffer (pH 6.0) is superior to EDTA for this specific peptide structure.
Protocol Workflow:
Deparaffinization: Xylene (2x 5 min)
Graded Ethanol (100% to 70%).
Antigen Retrieval (Critical):
Immerse slides in 10 mM Sodium Citrate Buffer (pH 6.0).
Microwave/Pressure Cooker: Maintain at 95–98°C for 20 minutes.
Cooling: Allow to cool to room temperature (RT) in the buffer (20 min). Do not shock cool, or morphology degrades.
Blocking:
Endogenous Peroxidase: 3%
for 10 min.
Protein Block: 5% Normal Goat Serum (or species matching secondary Ab) for 1 hour at RT.
Primary Antibody Incubation:
Anti-Urotensin II (Polyclonal Rabbit). Dilution 1:100 – 1:200.
Incubation: Overnight at 4°C.
Self-Validating Control (Mandatory): Pre-adsorb the primary antibody with synthetic U-II peptide (10-fold molar excess) for 2 hours prior to application. If staining remains, it is non-specific artifact.
Detection:
HRP-conjugated Secondary Antibody (30 min RT).
DAB Chromogen (Monitor for brown precipitate, typically 2–5 min).
Counterstain: Hematoxylin (blue) to visualize nuclei.
B. RT-qPCR for Gene Expression
Objective: Quantify transcriptional upregulation of UTS2 (Ligand) and UTS2R (Receptor).
Primer Design Strategy:
UTS2 (Ligand): Primers must span the exon junction to avoid amplifying genomic DNA.
UTS2R (Receptor): Target the coding region of the single exon (intronless in some variants) requires aggressive DNase treatment of RNA.
Reference Gene: GAPDH or RPL13A (More stable in heart failure tissue than Beta-Actin).
Pathophysiological Implications in Drug Development
Understanding U-II expression is critical for developing antagonists (e.g., Palosuran).
The "Vicious Cycle" of Heart Failure:
In CHF, cardiac output drops. The body compensates by upregulating neurohumoral factors. U-II expression spikes in the ventricle.
Mechanism:[3][4][6][7] U-II binds UT receptors on cardiomyocytes
PKC/MAPK activation Hypertrophy.
Result: Increased stiffness, further reducing cardiac output, leading to more U-II release.
Atherosclerosis:
U-II is expressed by macrophages in plaque shoulders. It acts as a chemoattractant for monocytes, accelerating plaque instability.
Therapeutic Window:
Because U-II levels are low in healthy physiology but high in pathology, UT antagonists offer a high therapeutic index with potentially fewer side effects compared to Angiotensin II blockers.
References
Ames, R. S., et al. (1999). "Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14." Nature, 401(6750), 282–286. Link
Maguire, J. J., & Davenport, A. P. (2002). "Is urotensin-II the new endothelin?" British Journal of Pharmacology, 137(5), 579–588. Link
Douglas, S. A., & Ohlstein, E. H. (2000). "Human urotensin-II, the most potent mammalian vasoconstrictor identified to date, as a therapeutic target for the management of cardiovascular disease." Trends in Pharmacological Sciences, 21(12), 553-560. Link
Richards, A. M., et al. (2002). "Plasma N-terminal pro-urotensin II in heart failure." Circulation, 106, 1705-1708. Link
Hassan, G. S., et al. (2005).[8] "Expression of urotensin-II in human coronary atherosclerosis." Peptides, 26, 2464-2472. Link
Technical Guide: The Role of Urotensin II (CAS 251293-28-4) in Metabolic Syndrome Research
[1] Executive Summary Compound Identity: Urotensin II (Human) CAS Registry Number: 251293-28-4 Chemical Class: Cyclic Peptide (11-amino acid) Primary Target: Urotensin II Receptor (UTS2R/GPR14)[1][2] In the landscape of...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Compound Identity: Urotensin II (Human)
CAS Registry Number: 251293-28-4
Chemical Class: Cyclic Peptide (11-amino acid)
Primary Target: Urotensin II Receptor (UTS2R/GPR14)[1][2]
In the landscape of metabolic syndrome (MetS) research, CAS 251293-28-4 (Human Urotensin II or hU-II) has evolved from being classified solely as a potent vasoconstrictor to a pleiotropic regulator of metabolic homeostasis.[1] While historically termed the "somatostatin of the cardiovascular system," recent data positions hU-II as a critical biomarker and pathogenic factor linking hypertension, insulin resistance, and inflammatory adipogenesis.
This guide details the technical application of hU-II in pre-clinical research, focusing on its utility as a target validation tool for screening antagonists and modeling metabolic dysregulation.
Molecular Mechanism & Signaling Architecture[1]
To effectively utilize CAS 251293-28-4 in experimental workflows, researchers must understand its signal transduction pathways.[1] hU-II binds with high affinity to the G-protein coupled receptor UTS2R (formerly GPR14).[1]
The UTS2R Signaling Cascade
Upon binding, hU-II triggers a G
-dependent pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[1]
-Cells: Activation of UTS2R inhibits insulin release, directly contributing to the hyperglycemic component of MetS.
Adipocytes: hU-II enhances lipogenesis and inhibits lipolysis, promoting lipid accumulation.
Diagram 1: hU-II Signal Transduction Pathway[1]
Caption: The Gq-coupled signaling cascade of Urotensin II leading to dual metabolic pathologies: hypertension and beta-cell dysfunction.[1]
Role in Metabolic Syndrome: The "Syndrome X" Nexus
CAS 251293-28-4 is used to model the intersection of cardiovascular and metabolic disease.[1] Research indicates that plasma hU-II levels are significantly elevated in patients with diabetes and obesity, correlating with insulin resistance indices (HOMA-IR).[1]
Key Pathological Impacts
Metabolic Component
Physiological Effect of hU-II
Experimental Application
Hypertension
Potent vasoconstriction; synergism with Angiotensin II.[1]
Inducing resistant hypertension in rodent models.
Diabetes (T2DM)
Suppresses glucose-induced insulin secretion via PKC activation.[1]
Screening UTS2R antagonists for insulin recovery.
Obesity
Upregulated in visceral fat; promotes macrophage infiltration.
Diagram 2: Experimental Workflow for Antagonist Screening
Caption: High-throughput screening workflow using CAS 251293-28-4 to challenge potential metabolic therapeutics.
In Vivo Application: Modeling Metabolic Hypertension
To study the chronic effects of elevated Urotensin II in a metabolic syndrome context, a continuous infusion model is superior to bolus injection due to the peptide's short half-life.
Protocol: Chronic Osmotic Minipump Infusion
Animal Model: C57BL/6J Mice (or ob/ob for synergistic obesity studies).
Dosage Preparation: Dissolve CAS 251293-28-4 in sterile saline.
Histology: Cardiac fibrosis and pancreatic islet morphology.
Safety & Selectivity Considerations
Species Specificity: CAS 251293-28-4 is the Human isoform.[1][4][5] While conserved, significant potency differences exist between human, rat, and goby isoforms.[1] Ensure the peptide matches the receptor species in your assay (e.g., use hU-II for human receptor studies).[1]
Handling Precautions: Potent vasoconstrictor. Avoid accidental injection or absorption. Standard PPE is mandatory.
Selectivity: Highly selective for UTS2R. Does not bind significantly to Endothelin or Angiotensin receptors, making it a clean tool for pathway dissection.
References
GeneCards. (2025).[1] UTS2R Gene - Urotensin 2 Receptor.[1][2] Retrieved from [Link]
Source for receptor signaling mechanism and metabolic associations.[1][2]
BioCrick. (n.d.).[1] Urotensin II (human) | CAS:251293-28-4.[1][4][5] Retrieved from [Link]
Source for peptide structure and agonist properties.[1]
National Institutes of Health (PMC). (2021). Circulating short-chain fatty acids and risk of type 2 diabetes. (Contextual reference on metabolic biomarkers). Retrieved from [Link]
Source discussing metabolic syndrome parameters and experimental design.[1][6][7]
protocol for reconstituting Urotensin II peptide 251293-28-4
Application Notes and Protocols for Urotensin II (Human) Topic: Protocol for Reconstituting Urotensin II Peptide (CAS No. 251293-28-4) Audience: Researchers, scientists, and drug development professionals. Introduction t...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes and Protocols for Urotensin II (Human)
Topic: Protocol for Reconstituting Urotensin II Peptide (CAS No. 251293-28-4)
Audience: Researchers, scientists, and drug development professionals.
Introduction to Urotensin II (Human)
Urotensin II (U-II) is a cyclic somatostatin-like peptide, recognized as the most potent endogenous vasoconstrictor identified in mammals to date.[1][2][3] The human isoform is an 11-amino acid peptide with the sequence H-Glu-Thr-Pro-Asp-c[Cys-Phe-Trp-Lys-Tyr-Cys]-Val-OH, featuring a critical disulfide bond between Cys5 and Cys10 that forms its cyclic core.[4][5] This core hexapeptide sequence (-Cys-Tyr-Lys-Trp-Phe-Cys-) is crucial for its biological function.[3][6] U-II exerts its effects by binding to a specific G protein-coupled receptor (GPCR), known as the Urotensin receptor (UTR or GPR14).[1][7] The U-II/UTR system is implicated in a wide array of physiological and pathophysiological processes, particularly in the cardiovascular, nervous, endocrine, and renal systems.[6][8] Its involvement in conditions like heart failure, atherosclerosis, renal disease, and hypertension makes it a significant target for therapeutic research.[8][9][10]
Given its potent biological activity, the accurate and consistent preparation of Urotensin II solutions is paramount for obtaining reliable and reproducible experimental results. Improper handling, reconstitution, or storage can lead to peptide degradation, aggregation, or loss of activity. This guide provides a detailed, field-proven protocol for the reconstitution and handling of Urotensin II, ensuring its integrity for downstream applications.
Urotensin II is a high-affinity agonist for the Urotensin II receptor (UTR), a G protein-coupled receptor that primarily couples to the Gαq/11 subunit.[3][7] Upon binding of U-II, the receptor undergoes a conformational change, activating the Gαq protein. This activation initiates a canonical downstream signaling cascade:
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.[3][6][7]
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
Intracellular Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[7] This sharp increase in intracellular calcium is a hallmark of U-II signaling.
Protein Kinase C (PKC) Activation: DAG, along with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC).[6][7][12]
The activation of this pathway leads to various cellular responses, including smooth muscle contraction, cell proliferation, and hypertrophy.[3][13] Other signaling pathways, such as the RhoA/ROCK and MAPKs cascades, have also been reported to be activated by U-II, contributing to its diverse biological effects.[1][14]
Caption: Experimental Workflow for Urotensin II Reconstitution.
Application-Specific Recommendations
The optimal concentration of Urotensin II will vary depending on the specific application, cell type, and experimental conditions. The following table provides suggested starting concentration ranges based on published literature. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
Application
Suggested Starting Concentration Range
In Vitro Vasoconstriction Assays (e.g., rat aorta)
- Insufficient mixing or time.- Peptide has low solubility in the chosen solvent.- Peptide has aggregated.
- Gently warm the solution to 30-40°C.- Use bath sonication for 10-15 minutes.- If the problem persists, consider using a small amount of a co-solvent like DMSO or acetic acid (check for compatibility with your assay).
Inconsistent or no biological activity
- Improper storage (multiple freeze-thaw cycles).- Peptide degradation due to contamination.- Incorrect stock concentration calculation.- Adsorption of peptide to standard tubes/vials.
- Always use fresh aliquots for experiments.- Ensure all reagents and materials are sterile.- Double-check calculations and pipette calibration.- Use only low-protein-binding tubes and pipette tips.
Loss of activity over time in storage
- Peptide is unstable at -20°C for the stored duration.- Presence of proteases in the solvent.
- For long-term storage (>2 months), always use -80°C.- Ensure the use of high-purity, sterile water.
References
Hassan, G. S., et al. (2022). The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions. Molecular and Cellular Biochemistry, 477(4), 1083-1095. Retrieved February 7, 2026, from [Link]
Wen, C. J., et al. (2012). Urotensin II Inhibits Skeletal Muscle Glucose Transport Signaling Pathways via the NADPH Oxidase Pathway. PLOS One, 7(8), e43249. Retrieved February 7, 2026, from [Link]
Wikipedia. (2023). Urotensin-II receptor. Retrieved February 7, 2026, from [Link]
Thibault, G., et al. (2011). Urotensin-II Signaling Mechanism in Rat Coronary Artery. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(3), 591-599. Retrieved February 7, 2026, from [Link]
Wikipedia. (2023). Urotensin-II. Retrieved February 7, 2026, from [Link]
Russell, F. D., & Molenaar, P. (2004). Investigation of signalling pathways that mediate the inotropic effect of urotensin-II in human heart. Cardiovascular Research, 63(4), 673-681. Retrieved February 7, 2026, from [Link]
Douglas, S. A., et al. (2012). Potential Clinical Implications of the Urotensin II Receptor Antagonists. Frontiers in Pharmacology, 3, 176. Retrieved February 7, 2026, from [Link]
Russell, F. D. (2008). Urotensin II in cardiovascular regulation. Vascular Health and Risk Management, 4(4), 775–785. Retrieved February 7, 2026, from [Link]
Grieco, P., et al. (2014). Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures. Journal of Medicinal Chemistry, 2014, 471412. Retrieved February 7, 2026, from [Link]
QYAOBIO. (n.d.). Urotensin related peptides. Retrieved February 7, 2026, from [Link]
Böhm, F., & Pernow, J. (2002). Urotensin II: its function in health and its role in disease. Clinical Science, 103(s48), 3s-6s. Retrieved February 7, 2026, from [Link]
Grieco, P., et al. (2022). Expanding Structure−Activity Relationships of Human Urotensin II Peptide Analogues: A Proposed Key Role of the N‐Terminal Region. Journal of Medicinal Chemistry, 65(19), 12819-12832. Retrieved February 7, 2026, from [Link]
L'Hoste, S., et al. (2021). Lipidated peptides derived from intracellular loops 2 and 3 of the urotensin II receptor act as biased allosteric ligands. Journal of Biological Chemistry, 297(4), 101150. Retrieved February 7, 2026, from [Link]
Brkovic, A., et al. (2003). Structure-Activity Relationship of Human Urotensin-II and Related Peptides in Human and Rat Urotensin II-Receptor Assay. Journal of Pharmacology and Experimental Therapeutics, 306(3), 1200-1209. Retrieved February 7, 2026, from [Link]
how to dissolve Urotensin II for in vitro calcium mobilization assays
A Researcher's Guide to Urotensin II: From Dissolution to Functional Calcium Mobilization Assays Abstract Urotensin II (U-II), an 11-amino acid cyclic peptide, is recognized as one of the most potent vasoconstrictors ide...
Author: BenchChem Technical Support Team. Date: February 2026
A Researcher's Guide to Urotensin II: From Dissolution to Functional Calcium Mobilization Assays
Abstract
Urotensin II (U-II), an 11-amino acid cyclic peptide, is recognized as one of the most potent vasoconstrictors identified to date[1]. Its activity is mediated through the Urotensin II receptor (UTR), a G protein-coupled receptor (GPCR) also known as GPR14[2][3]. The activation of UTR by U-II initiates a signaling cascade that results in the mobilization of intracellular calcium, a critical second messenger in numerous physiological processes[3][4]. This makes the U-II/UTR system a significant target for drug discovery in cardiovascular diseases, renal dysfunction, and other pathologies[1][5]. This guide provides a comprehensive, field-proven protocol for the proper dissolution of human Urotensin II and its application in in vitro calcium mobilization assays, ensuring reproducible and reliable experimental outcomes for researchers in neurobiology and drug development.
Introduction: The Significance of Urotensin II and Calcium Signaling
Human Urotensin II is a cyclic peptide with the sequence Glu-Thr-Pro-Asp-c[Cys-Phe-Trp-Lys-Tyr-Cys]-Val-OH, featuring a disulfide bridge between the two cysteine residues that is crucial for its biological activity[5][6]. The interaction of U-II with its receptor, UTR, primarily couples to the Gαq subunit of the heterotrimeric G protein[3][4]. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm[3]. This transient increase in intracellular calcium concentration ([Ca2+]i) is a key signaling event that can be precisely measured in vitro using fluorescent calcium indicators.
Understanding the dose-dependent effect of U-II on calcium mobilization is fundamental for screening potential antagonists or modulators of the UTR. The potency of U-II is remarkably high, with reported EC50 values in the low nanomolar to sub-nanomolar range in cell lines expressing the human UTR[2][5]. Accurate and reproducible results in these assays are contingent on the correct preparation and handling of the U-II peptide, starting with its dissolution.
Physicochemical Properties and Solubility Considerations for Urotensin II
The solubility of a peptide is dictated by its amino acid composition, sequence, and overall charge. Human U-II has a molecular weight of approximately 1388.57 g/mol and possesses both acidic (Asp, Glu) and basic (Lys) residues, as well as several hydrophobic amino acids (Phe, Trp, Val)[2]. This amphipathic nature can present challenges in achieving complete dissolution while maintaining the peptide's structural integrity and biological activity.
The primary goal is to dissolve the peptide in a solvent that is compatible with the downstream cell-based assay. High concentrations of organic solvents can be cytotoxic. Therefore, a stepwise approach to solubilization is recommended, starting with the most benign solvent.
Protocol: Dissolution of Lyophilized Urotensin II for Biological Assays
This protocol is designed to provide a clear, step-by-step guide for the solubilization of lyophilized Urotensin II, ensuring its stability and biological activity for use in calcium mobilization assays.
Calibrated pipettes and sterile, low-retention tips
Step-by-Step Dissolution Protocol
Equilibration: Before opening, allow the vial of lyophilized U-II to equilibrate to room temperature for at least 15-20 minutes. This crucial step prevents condensation of atmospheric moisture onto the peptide, which can affect its stability and accurate weighing[7].
Initial Solvent Selection - Sterile Water: The first solvent of choice should always be sterile water[2].
Rationale: Water is the most biologically compatible solvent and avoids potential cytotoxicity associated with organic solvents.
Procedure: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Add a small volume of sterile water to the vial to create a concentrated stock solution (e.g., 1 mM). Gently vortex or pipette up and down to dissolve the peptide.
Troubleshooting Insolubility: If U-II does not readily dissolve in water, which can sometimes occur due to its hydrophobic residues, the next step is to use a minimal amount of an organic solvent like DMSO[2][8].
Rationale: DMSO is a powerful solvent for many peptides and is generally well-tolerated by most cell lines at final concentrations of 0.1% or lower[8].
Procedure: Add a small volume of DMSO (e.g., 10-20 µL) to the vial of lyophilized U-II to create a high-concentration stock (e.g., 10 mM). Ensure the peptide is fully dissolved in DMSO before adding any aqueous buffer[8]. Once dissolved, slowly add sterile water or your assay buffer to achieve the desired final stock concentration (e.g., 1 mM), ensuring the final DMSO concentration is as low as possible.
Preparation of Aliquots and Storage
To prevent degradation from repeated freeze-thaw cycles, it is imperative to aliquot the U-II stock solution into single-use volumes[9].
Procedure: Dispense the stock solution into sterile, low-retention polypropylene microcentrifuge tubes.
Storage: For short-term storage (up to one week), aliquots can be stored at -20°C. For long-term storage, it is highly recommended to store the aliquots at -80°C[7][9]. When required, thaw a single aliquot and use it immediately. Do not refreeze any remaining solution.
In Vitro Calcium Mobilization Assay: A Step-by-Step Workflow
This protocol outlines a typical workflow for a fluorescent-based calcium mobilization assay using a cell line stably expressing the human Urotensin II receptor (e.g., HEK-293 or CHO cells).
Materials and Reagents
HEK-293 or CHO cells stably expressing the human UTR
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
Black, clear-bottom 96-well or 384-well microplates
Probenecid (anion transport inhibitor to prevent dye leakage, optional but recommended)[13][14]
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, often supplemented with 20 mM HEPES
Urotensin II stock solution (prepared as described above)
Assay instrument capable of kinetic fluorescence reading with automated injection (e.g., FLIPR, FlexStation)
Experimental Protocol
Cell Plating: Seed the UTR-expressing cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
Dye Loading:
Prepare the dye loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in assay buffer (e.g., HBSS with 20 mM HEPES)[10][13].
Remove the cell culture medium from the plates and add the dye loading solution to each well.
Incubate the plate for 45-60 minutes at 37°C, protected from light, to allow for dye de-esterification within the cells[10][11].
Compound Preparation: During the dye loading incubation, prepare a serial dilution of the Urotensin II stock solution in the assay buffer at a concentration that is typically 5-10 times the final desired concentration in the assay plate.
Assay Execution:
After incubation, if required by the assay kit, wash the cells with assay buffer to remove excess dye.
Place the cell plate into the fluorescence plate reader.
Establish a stable baseline fluorescence reading for approximately 10-20 seconds[13].
Using the instrument's automated injector, add the Urotensin II dilutions to the appropriate wells.
Immediately begin kinetic fluorescence reading for 60-180 seconds to capture the rapid increase in intracellular calcium[6][13].
Data Analysis
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The data is typically analyzed by calculating the difference between the maximum fluorescence peak and the baseline fluorescence. A dose-response curve is then generated by plotting the fluorescence change against the logarithm of the Urotensin II concentration. From this curve, the EC50 value, which represents the concentration of U-II that elicits 50% of the maximal response, can be calculated.
Visualizing the Process: Signaling and Workflow Diagrams
To better illustrate the underlying biology and the experimental procedure, the following diagrams are provided.
Caption: Urotensin II signaling pathway leading to calcium mobilization.
Caption: Experimental workflow for the Urotensin II calcium mobilization assay.
Quantitative Data Summary
The following table summarizes key quantitative parameters for performing Urotensin II calcium mobilization assays.
Parameter
Recommended Value/Range
Rationale/Reference
Urotensin II EC50
0.1 - 10 nM
Dependent on cell line and receptor expression level.[2][5]
Ensures a robust and uniform cell monolayer for consistent signal.
Dye Loading Time
45 - 60 minutes
Allows for complete de-esterification of the AM ester dye.[10][11]
Baseline Reading Time
10 - 20 seconds
Establishes a stable baseline before agonist addition.[13]
Kinetic Read Time
60 - 180 seconds
Captures the peak calcium response and its subsequent decay.[6][13]
Conclusion and Best Practices
The successful execution of in vitro calcium mobilization assays with Urotensin II hinges on meticulous preparation and handling of the peptide. By following a systematic dissolution protocol, starting with sterile water and resorting to minimal DMSO only when necessary, researchers can ensure the integrity and biological activity of their U-II stock solutions. Proper storage and aliquoting are equally critical to prevent degradation and ensure long-term reproducibility. When coupled with a well-optimized calcium mobilization assay protocol, these practices will yield high-quality, reliable data, empowering researchers to effectively probe the function of the Urotensin II system and accelerate the discovery of novel therapeutics.
References
Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14. Ames RS, et al. Nature. 1999 Sep 16;401(6750):282-6. [Link]
How to dissolve, handle and store synthetic peptides. LifeTein®. [Link]
How to dissolve peptide in DMSO and still be safe to the cell culture. LifeTein®. 2023 Sep 28. [Link]
Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures. Grieco P, et al. Cardiovascular & Hematological Agents in Medicinal Chemistry. [Link]
Functional and Binding Characterizations of Urotensin II-Related Peptides in Human and Rat Urotensin II-Receptor Assay. Brkovic A, et al. Journal of Pharmacology and Experimental Therapeutics. 2003. [Link]
Lipidated peptides derived from intracellular loops 2 and 3 of the urotensin II receptor act as biased allosteric ligands. Chatenet D, et al. Journal of Biological Chemistry. [Link]
Expanding Structure−Activity Relationships of Human Urotensin II Peptide Analogues: A Proposed Key Role of the N‐Terminal Region. Grieco P, et al. Journal of Medicinal Chemistry. 2024. [Link]
A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor. Kim Y, et al. ASSAY and Drug Development Technologies. [Link]
Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent. 2023 Jan 10. [Link]
Calcium Assays | Calcium Indicators. ION Biosciences. [Link]
State-dependent calcium mobilization by urotensin-II in cultured human endothelial cells. Sauve M, et al. Journal of Applied Physiology. 2005. [Link]
The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions. Raju R, et al. Journal of Cell Communication and Signaling. 2022. [Link]
Functional and Binding Characterizations of Urotensin II-Related Peptides in Human and Rat Urotensin II-Receptor Assay. Brkovic A, et al. PubMed. [Link]
Role of urotensin II in health and disease. Douglas SA, et al. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link]
Urotensin-II Receptor Stimulation of Cardiac L-type Ca2+ Channels Requires the βγ Subunits of Gi/o-protein and Phosphatidylinositol 3-Kinase-dependent Protein Kinase C β1 Isoform. Zhang Y, et al. Journal of Biological Chemistry. [Link]
Functional and Binding Characterizations of Urotensin II-Related Peptides in Human and Rat Urotensin II-Receptor Assay. ResearchGate. [Link]
State-dependent calcium mobilization by urotensin-II in cultured human endothelial cells. Sauve M, et al. PubMed. [Link]
Transductional pathways of Urotensin-II Receptor. ResearchGate. [Link]
Application Note & Protocol: Handling and Solubilization of Urotensin II (human), Trifluoroacetate Salt
For Researchers, Scientists, and Drug Development Professionals Introduction Urotensin II (U-II) is an 11-amino acid cyclic peptide identified as the most potent endogenous vasoconstrictor known to date.[1][2] It exerts...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urotensin II (U-II) is an 11-amino acid cyclic peptide identified as the most potent endogenous vasoconstrictor known to date.[1][2] It exerts its effects by binding to a G protein-coupled receptor (GPCR), known as the Urotensin receptor (UT), which is widely distributed in cardiovascular, renal, and central nervous system tissues.[2][3] The U-II/UT system is implicated in a host of physiological and pathophysiological processes, including cardiovascular homeostasis, renal function, and cardiac remodeling, making it a significant target for drug discovery.[2][4]
The trifluoroacetate (TFA) salt form of synthetic Urotensin II is common, resulting from purification by reverse-phase HPLC. Proper handling, reconstitution, and selection of an appropriate solvent are paramount to ensure the peptide's stability, biological activity, and the reproducibility of experimental results. This document provides a detailed guide to the solubilization and use of Urotensin II (human), TFA salt.
Product Characteristics & Storage
Before use, it is critical to understand the basic properties of the peptide and the correct storage conditions to maintain its integrity.
Long-Term Storage (Lyophilized Powder):
For maximum stability, the lyophilized powder should be stored at -20°C or -80°C.[6] When stored under these conditions, the peptide can be stable for years.
Storage of Stock Solutions:
Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store aliquoted solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[6]
Reconstitution of Lyophilized Peptide for Stock Solutions
The primary goal of reconstitution is to create a concentrated stock solution in a solvent that ensures peptide stability and is compatible with downstream applications. Water is the preferred initial solvent for Urotensin II.[5][7]
Core Principle: A sequential solubilization strategy should be employed. Start with the most benign solvent (water) before proceeding to organic solvents or acidic/basic solutions if necessary.[5]
Recommended Primary Solvents
Sterile, Deionized Water: The first choice for reconstituting Urotensin II. The peptide is reported to be soluble in water up to 1 mg/mL.[7][8]
Dimethyl Sulfoxide (DMSO): If the peptide fails to dissolve completely in water, a small amount of DMSO can be used.[5] NMR studies have shown U-II adopts a stable conformation in both water and DMSO solutions.[4]
Dilute Acetic Acid (10-30%): In cases of persistent solubility issues in water, a dilute acetic acid solution can be attempted.[5]
Step-by-Step Protocol: Reconstituting Urotensin II
Equilibrate Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature for 15-20 minutes. This prevents atmospheric moisture from condensing inside the vial, which can compromise the peptide's stability.
Centrifuge Briefly: Spin the vial in a microcentrifuge for a few seconds to ensure that all the lyophilized powder is collected at the bottom of the vial.
Add Solvent: Using a sterile pipette tip, carefully add the calculated volume of the chosen primary solvent (e.g., sterile water) to the vial.[9][10] Direct the solvent down the side of the vial to gently wet the powder.[9]
Gentle Agitation: Mix gently by slowly inverting the vial or rolling it between your fingers.[11] Avoid vigorous shaking or vortexing, as this can cause the peptide to aggregate or degrade.[11]
Incubate & Confirm: Allow the solution to sit for 15-30 minutes at room temperature to ensure complete dissolution.[11] If insolubility persists, gentle warming or brief sonication may be applied cautiously.[6][11] Visually inspect the solution to ensure it is clear and free of particulates.
Aliquot and Store: Once fully dissolved, immediately prepare single-use aliquots and store them at -80°C.
Workflow: From Lyophilized Powder to Aliquoted Stock```dot
Caption: Urotensin II canonical signaling pathway.
Troubleshooting
Problem
Possible Cause
Suggested Solution
Peptide won't dissolve in water.
Peptide aggregation or inherent low aqueous solubility of this specific batch.
Try gentle warming (to 30-40°C) or brief sonication. If unsuccessful, attempt to dissolve in a small amount of DMSO first, then dilute with aqueous buffer.
Precipitation observed after dilution in buffer.
The peptide is precipitating out of the aqueous buffer, possibly due to pH or salt concentration.
Ensure the final concentration is below the solubility limit in that specific buffer. Consider preparing the final dilution just before use. Check the pH of the buffer.
Loss of biological activity.
Peptide degradation due to improper storage, repeated freeze-thaw cycles, or harsh mixing.
Always store stock solutions as single-use aliquots at -80°C. Avoid vigorous mixing. Use freshly prepared working solutions.
References
JPT Peptide Technologies. How to Reconstitute Peptides. [Link]
Future Fields. How to Reconstitute Lyophilized Proteins. YouTube. [Link]
Self Administration. Reconstituting Your Peptides - Self Administration (A Tutorial). YouTube. [Link]
Brkovic, A., et al. Related Peptides in Human and Rat Urotensin II-Receptor Assay. CORE. [Link]
Grieco, P., et al. Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures. PMC. [Link]
Grieco, P., et al. Expanding Structure–Activity Relationships of Human Urotensin II Peptide Analogues. iris.unina.it. [Link]
Kompa, A. R., et al. Urotensin II, a novel peptide in central and peripheral cardiovascular control. PubMed. [Link]
Rak-Mardyla, A. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions. PMC. [Link]
Lee, J., et al. Identification of new target proteins of a Urotensin-II receptor antagonist using transcriptome-based drug repositioning approach. PMC. [Link]
Pang, J. J., et al. The role of urotensin II in cardiovascular and renal physiology and diseases. PMC. [Link]
Douglas, S. A., et al. Urotensin II in cardiovascular regulation. PMC. [Link]
Ashton, K. J., et al. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy. PLOS One. [Link]
Shaltout, H. A., et al. Urotensin II Alters Vascular Reactivity in Animals Subjected to Volume Overload. PMC. [Link]
Ceraudo, E., et al. The G Protein-Coupled Receptor UT of the Neuropeptide Urotensin II Displays Structural and Functional Chemokine Features. PMC. [Link]
Application Notes and Protocols: Investigating Urotensin II-Induced Vasoconstriction in Isolated Aortic Rings
Introduction: The Potent Vasoconstrictor Urotensin II Urotensin II (U-II) is a cyclic peptide recognized as one of the most potent endogenous vasoconstrictors identified to date.[1][2] It exerts its effects by binding to...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Potent Vasoconstrictor Urotensin II
Urotensin II (U-II) is a cyclic peptide recognized as one of the most potent endogenous vasoconstrictors identified to date.[1][2] It exerts its effects by binding to a specific G-protein coupled receptor, the UT receptor (formerly known as GPR14), which is expressed in various tissues, including vascular smooth muscle cells (VSMCs) and endothelial cells.[3][4][5] The U-II/UT receptor system is implicated in the pathophysiology of numerous cardiovascular diseases, such as hypertension, atherosclerosis, and heart failure, making it a critical target for therapeutic research.[2][6][7]
The vasoactive effects of U-II can vary depending on the species and the specific vascular bed being examined.[1][8][9][10] In many arterial preparations, including the rat thoracic aorta, U-II induces a robust, concentration-dependent contraction, providing a reliable model for studying its physiological and pathological roles.[9][10][11]
These application notes provide a detailed, field-proven protocol for assessing the vasoconstrictor effects of U-II using an ex vivo aortic ring assay. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the scientific rationale behind the experimental choices to ensure data integrity and reproducibility.
Core Concepts & Experimental Rationale
The isolated aortic ring assay is a cornerstone technique in vascular pharmacology. It allows for the direct measurement of vascular tone in a controlled ex vivo environment, isolating the vessel from systemic influences.[12][13][14] The fundamental principle involves mounting a ring of aortic tissue in an organ bath filled with a physiological salt solution. One side of the ring is fixed, while the other is connected to a force transducer, which records changes in isometric tension (contraction or relaxation).
Why the Aorta? The thoracic aorta is a large, conduit artery that is relatively easy to handle and provides reproducible responses to vasoactive agents.[13] The rat aorta, in particular, has been shown to be sensitive to U-II.[1][9]
Endothelium Removal: U-II can have complex effects, including endothelium-dependent vasodilation in some contexts.[1][15] To specifically study the direct vasoconstrictor effect on vascular smooth muscle, the endothelium is often mechanically removed. The success of this removal must be functionally verified.
Materials and Reagents
Equipment
Organ Bath System (e.g., DMT, Radnoti, EMKA Technologies)[11][16]
CaCl₂·2H₂O: 0.37 g (2.5 mM) - Add last to prevent precipitation.
Dissolve components in ultrapure water. Continuously bubble with Carbogen gas while preparing and throughout the experiment to maintain a physiological pH of ~7.4.[17][18][19]
Human Urotensin II (hU-II):
Prepare a high-concentration stock solution (e.g., 1 mM) in sterile water or appropriate buffer.
Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Prepare serial dilutions on the day of the experiment.
Potassium Chloride (KCl): For inducing a reference contraction and testing tissue viability.
Phenylephrine (PE) or Norepinephrine (NE): α-adrenergic agonists for pre-contraction.
Acetylcholine (ACh): For testing endothelium integrity.
Urantide or Palosuran (Optional): Specific UT receptor antagonists to confirm the mechanism of action.[15][20][21]
Experimental Protocol: Step-by-Step Guide
Part 1: Aortic Ring Preparation
Animal Euthanasia and Aorta Dissection:
Euthanize a male Sprague-Dawley rat (250-350g) following institutionally approved animal care and use guidelines.
Quickly open the thoracic cavity and carefully dissect the descending thoracic aorta.[10][22] Place it immediately into a petri dish filled with cold, oxygenated Krebs-Henseleit solution.
Cleaning and Ring Preparation:
Under a dissection microscope, meticulously remove adherent connective and adipose tissue.
Cut the aorta into rings of approximately 3-5 mm in length.[11][13] Ensure the cuts are perpendicular to the long axis of the vessel to maintain uniform smooth muscle orientation.
Endothelium Removal (Optional but Recommended):
To study the direct effect on VSMCs, gently rub the luminal surface of the aortic ring with a roughened wire or a wooden stick.[13] This step must be performed carefully to avoid damaging the smooth muscle layer.
Mounting the Aortic Rings:
Mount each ring on two L-shaped stainless steel hooks or wires in the organ bath chamber.
One hook is fixed to the chamber, and the other is connected to the force transducer.[13]
Fill the organ bath chambers with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with Carbogen gas.
Part 2: Equilibration and Viability Check
Equilibration:
Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension.[10] The optimal resting tension needs to be determined empirically for your specific setup but is typically around 1.5-2.0 grams for rat aorta.
During equilibration, wash the tissues by replacing the Krebs-Henseleit solution every 15-20 minutes.
Viability and Normalization:
After equilibration, depolarize the rings with a high concentration of KCl (e.g., 60-80 mM) to elicit a maximal contraction. This confirms the viability of the smooth muscle.
Wash the rings with fresh Krebs-Henseleit solution until the tension returns to the baseline. All subsequent contractile responses will be expressed as a percentage of this maximal KCl-induced contraction.
Endothelium Integrity Check:
Pre-contract the rings with an α-adrenergic agonist like Phenylephrine (PE) to approximately 80% of the maximal KCl response.
Once a stable plateau is reached, add Acetylcholine (ACh, e.g., 1 µM).
Interpretation: A relaxation of >80% indicates an intact endothelium. A relaxation of <10% confirms successful endothelium removal. Rings with intermediate responses should be discarded.
Wash the rings thoroughly to allow tension to return to baseline.
Part 3: Urotensin II Dose-Response Curve
Cumulative Concentration-Response:
Once the baseline tension is stable, add U-II to the organ bath in a cumulative manner.
Start with a low concentration (e.g., 10⁻¹² M) and increase in half-log increments (e.g., 3x10⁻¹², 10⁻¹¹ M, 3x10⁻¹¹ M, etc.) up to a maximal concentration (e.g., 10⁻⁶ M).[9]
Add the next concentration only after the response to the previous one has reached a stable plateau.
Data Recording:
Continuously record the isometric tension throughout the experiment.
Antagonist Studies (Optional):
To confirm that the observed vasoconstriction is mediated by the UT receptor, pre-incubate a separate set of aortic rings with a specific antagonist (e.g., Urantide) for 20-30 minutes before constructing the U-II concentration-response curve.[20] A rightward shift in the dose-response curve indicates competitive antagonism.
Data Presentation and Analysis
Quantitative Data Summary
Summarize the experimental parameters in a structured table for clarity and reproducibility.
Provides robust and reproducible contractile responses.[1]
Ring Length
3 - 5 mm
Ensures sufficient smooth muscle mass for measurement.[11]
Physiological Buffer
Krebs-Henseleit Solution
Mimics the ionic composition of extracellular fluid.[17]
Temperature
37°C
Maintains physiological temperature for optimal enzyme function.
Gassing
95% O₂ / 5% CO₂ (Carbogen)
Ensures tissue oxygenation and maintains pH ~7.4.
Resting Tension
1.5 - 2.0 g
Stretches the smooth muscle to its optimal length for contraction.
Equilibration Time
60 - 90 minutes
Allows the tissue to stabilize after mounting.[10]
U-II Concentration Range
10⁻¹² M to 10⁻⁶ M
Covers the full dose-response from threshold to maximal effect.[9]
Data Analysis
Normalization: Express the contractile response to each concentration of U-II as a percentage of the maximal contraction induced by KCl.
Dose-Response Curve: Plot the normalized response (%) against the logarithm of the U-II molar concentration.
Pharmacological Parameters: Use a non-linear regression analysis (e.g., Sigmoidal dose-response) to calculate the following:
Emax: The maximum contractile response to U-II.
pEC₅₀: The negative logarithm of the molar concentration of U-II that produces 50% of the maximal response. This value is a measure of the agonist's potency.
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
Caption: Aortic Ring Vasoconstriction Assay Workflow.
High-Precision Intravenous Administration of Human Urotensin-II (hU-II) in Rodent Models
Application Note & Protocol Guide Abstract & Scope Human Urotensin-II (hU-II) is the most potent mammalian vasoconstrictor identified to date, binding to the UT receptor (GPR14) with nanomolar affinity. However, its hemo...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Abstract & Scope
Human Urotensin-II (hU-II) is the most potent mammalian vasoconstrictor identified to date, binding to the UT receptor (GPR14) with nanomolar affinity. However, its hemodynamic profile in rodents is complex, often exhibiting a biphasic response : transient vasodilation (mediated by endothelial nitric oxide) followed by sustained vasoconstriction.
This guide provides a rigorous methodology for the intravenous (IV) administration of hU-II in rats (Sprague-Dawley/Wistar) and mice (C57BL/6). Unlike standard small-molecule dosing, hU-II requires specialized handling due to rapid surface adsorption and specific anesthetic considerations to preserve autonomic reflexes.
Pre-Experimental Critical Considerations
Peptide Handling & Reconstitution (The "Sticky" Problem)
hU-II is a cyclic peptide (Cys-Cys bridge) that is highly hydrophobic and prone to adsorption on standard borosilicate glass and polystyrene plastics. Up to 60% of the effective dose can be lost to the tube walls before injection if not treated.
Protocol: Anti-Adsorption Reconstitution
Vessel Selection: Use Siliconized (Sigmacote®) glassware or Low-Protein Binding polypropylene tubes (e.g., Eppendorf LoBind).
Vehicle: Do not reconstitute directly in pure saline.
Stock Solution (100 µM): Dissolve lyophilized hU-II in 0.01 M Acetic Acid (prevents aggregation).
Working Solution: Dilute stock into sterile saline containing 0.1% Bovine Serum Albumin (BSA) . The BSA acts as a sacrificial protein, coating the plastic surface so hU-II remains in solution.
Anesthesia Selection: The Cardiovascular Confounder
The choice of anesthesia dictates the quality of hU-II hemodynamic data.
Anesthetic Agent
Suitability for hU-II
Mechanism & Impact
Urethane (1.2–1.5 g/kg IP)
Preferred (Terminal)
Preserves autonomic reflexes and baseline heart rate. Essential for capturing the subtle initial vasodilatory phase of hU-II.
Isoflurane (1.5–2.5%)
Surgery Only
Potent vasodilator; lowers baseline BP. Masks the hU-II depressor effect. Use only for implantation of chronic catheters, not during acute measurement.
Understanding the pathway is crucial for interpreting the biphasic data. hU-II activates the UT receptor, coupling primarily to Gq/11 (contraction) but also G12/13 (Rho-kinase remodeling) and endothelial mechanisms.
Figure 1: The Dual-Signaling Pathway of hU-II. Note the divergence between Endothelial NO (Phase 1) and Smooth Muscle Calcium/Rho (Phase 2).
This workflow utilizes Right Jugular Vein Cannulation , the gold standard for IV peptide administration in rodents, ensuring immediate systemic delivery without the stress artifacts of tail-vein injection.
Figure 2: Operational workflow for acute hU-II characterization in anesthetized rats.
Detailed Protocol: Jugular Vein Administration
Materials
Animal: Male Sprague-Dawley Rat (250–300g).
Catheter: PE-50 polyethylene tubing (Intramedic), beveled at one end, filled with heparinized saline (50 IU/mL).
Peptide: hU-II (human isoform is active in rats), prepared in 0.1% BSA saline.
Induction: Anesthetize rat with Urethane (1.2 g/kg, IP). Confirm depth by lack of pedal withdrawal reflex.
Exposure: Make a 2 cm ventral cervical incision right of the midline. Blunt dissect the salivary glands to expose the Right Jugular Vein .
Isolation: Carefully isolate the vein from the vagus nerve and surrounding fascia. Place two 4-0 silk sutures under the vessel (proximal and distal).
Ligation: Tie the distal suture (towards the head) tightly to occlude flow.
Cannulation:
Apply tension to the proximal suture to restrict flow temporarily.
Make a small incision in the vein using micro-scissors.
Insert the beveled PE-50 catheter (approx. 3 cm) toward the heart (right atrium).
Self-Validation: Verify patency by withdrawing the syringe plunger; a smooth flashback of blood confirms correct placement.
Securement: Tie the proximal sutures around the vein and catheter to secure it.
Stabilization: Allow the animal to stabilize for 45–60 minutes before dosing. This allows blood pressure (MAP) and heart rate (HR) to return to baseline levels (approx. 100 mmHg / 350 bpm).
Administration Strategy
hU-II effects are dose-dependent.[1][2] A cumulative dose-response curve is difficult due to receptor desensitization (tachyphylaxis).
Design: Single Bolus Dose per animal is recommended for clean kinetics.
Dosage Range: 0.3, 3.0, and 30 nmol/kg.
Injection:
Draw up hU-II volume (max 1 mL/kg, typically 100 µL).
Inject smoothly over 10 seconds via the jugular catheter.
Immediately follow with a flush of saline equal to the catheter dead volume (approx. 50 µL) to ensure the full dose enters the circulation.
Data Analysis & Expected Results
The hemodynamic trace for hU-II is distinct. Researchers must analyze three specific time-points:
Phase
Time Post-Injection
Physiological Event
Mechanism
Phase I
0 – 2 min
Hypotension (MAP ↓ 10-20 mmHg) Tachycardia (Reflex or direct)
Endothelial NO release; possible presynaptic vagal inhibition.
Phase II
5 – 60 min
Pressor Effect (MAP ↑ or return to baseline)
Direct smooth muscle contraction via Gq/Ca2+.
Phase III
> 60 min
Renal Effects
Reduced GFR and sodium excretion (requires metabolic cage/bladder catheter).
Note on Variability: In some rat strains (e.g., Wistar Kyoto), the pressor effect is masked by the potent NO-mediated dilation, resulting in a "depressor-only" profile unless NO synthase is inhibited (L-NAME pretreatment).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
No Response Observed
Peptide Adsorption
Did you use BSA? If not, the peptide is stuck to the tube. Switch to LoBind tubes + 0.1% BSA vehicle.
High Baseline HR (>450)
Stress/Light Anesthesia
Deepen anesthesia. High sympathetic tone masks hU-II effects.
Only Depressor Response
High NO Tone
This is normal in healthy rats. To isolate the vasoconstrictor potential, pretreat with L-NAME (10 mg/kg).
Catheter Blockage
Clotting
Ensure catheter is filled with heparinized saline (50 IU/mL) and "locked" when not in use.
References
Ames, R. S., et al. (1999). Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14. Nature, 401(6750), 282-286.
Douglas, S. A., et al. (2000). Congestive heart failure and expression of myocardial urotensin II. The Lancet, 359(9322), 1990-1997. (Detailed hemodynamic protocols in supplement).
Hassan, G. S., et al. (2003). Effect of human urotensin-II infusion on hemodynamics and cardiac function in the anesthetized intact rat. Canadian Journal of Physiology and Pharmacology, 81(2), 125-128.
Gardiner, S. M., et al. (2001). Bolus injection of human UII in conscious rats evokes a biphasic haemodynamic response. British Journal of Pharmacology, 132(8), 1625–1629.
Kristensen, M., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic.[3] PLoS ONE, 10(5), e0122419.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Fluorescence Assays for GPR14 (Urotensin-II Receptor) Activation
Abstract & Strategic Rationale
Target Overview: GPR14, also known as the Urotensin-II receptor (UT), binds Urotensin-II (U-II), the most potent endogenous vasoconstrictor known—approximately 10-fold more potent than endothelin-1.[1][2] Consequently, GPR14 is a high-value target for cardiovascular pathologies, including hypertension, heart failure, and diabetic nephropathy.
The Challenge: While GPR14 is a standard G-protein coupled receptor (GPCR), two specific challenges derail standard screening campaigns:
Extreme Potency: The sub-nanomolar affinity of U-II requires highly sensitive detection limits.
"The Sticky Peptide" Phenomenon: U-II is highly lipophilic and adheres aggressively to standard plasticware, leading to false negatives (shifted
values) if not mitigated.
Assay Strategy: This guide details the design of a Kinetic Calcium Flux Assay . Although GPR14 can recruit
-arrestin, the primary signaling modality is -mediated calcium mobilization. This readout offers the highest signal-to-noise ratio (SNR) and temporal resolution for functional screening.
Mechanism of Action & Signaling Architecture
Upon binding U-II, GPR14 undergoes a conformational change that couples to the
subclass of heterotrimeric G-proteins. This triggers the Phospholipase C (PLC) cascade, resulting in the hydrolysis of into and Diacylglycerol (DAG). binds to receptors on the Endoplasmic Reticulum (ER), causing a rapid, transient release of intracellular calcium ().
Figure 1: The GPR14/Gq signaling cascade leading to calcium mobilization and fluorescence detection.[2]
Experimental Design & Reagent Selection
A. Cell Line Selection
CHO-K1-GPR14: Preferred for stability and adherence. CHO cells have low endogenous purinergic receptor activity compared to HEK293, reducing false positives from ATP in compound libraries.
HEK293-GPR14: Acceptable, but requires Poly-D-Lysine (PDL) coating to prevent cell detachment during fluid additions.
B. Fluorophore Selection: The "No-Wash" Advantage
Traditional Fluo-4 AM requires washing, which induces stress and variability. For GPR14, we utilize Fluo-8 or Calcium 6 dyes with a masking technology.
Feature
Fluo-4 AM (Traditional)
Fluo-8 / Calcium 6 (Recommended)
Wash Step
Required (to remove extracellular dye)
None (Masking dye suppresses background)
Signal Window
Moderate
High (2x brighter than Fluo-4)
Loading Time
60 min @ 37°C
30-45 min @ 37°C
Probenecid
Mandatory (prevents leakage)
Optional (often not needed for Fluo-8)
C. The "Sticky Peptide" Solution (CRITICAL)
U-II adheres to polystyrene and polypropylene.
Mitigation: All U-II dilutions must be prepared in buffer containing 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20.
Consequence of Failure: Omitting BSA causes a right-shift in
(loss of potency) by up to 2-3 logs as the peptide is lost to the tube walls.
Detailed Protocol: Kinetic Calcium Flux Assay
Phase 1: Cell Preparation (Day -1)
Harvest CHO-GPR14 cells using Accutase (gentler than Trypsin).
Resuspend in culture medium at
cells/mL.
Dispense 25 µL/well into a 384-well black-wall/clear-bottom poly-D-lysine coated plate.
Target Density: 5,000 cells/well.
Centrifuge plate briefly (100 x g, 30 sec) to ensure even distribution.
Incubate overnight at 37°C, 5%
.
Phase 2: Dye Loading (Day 0)
Prepare Loading Buffer:
HBSS (Hanks' Balanced Salt Solution) + 20 mM HEPES, pH 7.4.
Probenecid: Add to 2.5 mM final concentration. Note: Prepare fresh. Dissolve 710 mg in 5 mL 1N NaOH, then dilute into buffer.
Prepare Dye Solution:
Reconstitute Fluo-8 NW dye in 10 mL Loading Buffer.
Load Cells:
Remove cell plate from incubator.
Add 25 µL of Dye Solution directly to the wells (1:1 ratio with media). Total volume = 50 µL.
Incubate:
30 mins at 37°C (dye uptake).
30 mins at Room Temperature (de-esterification and equilibration).
Phase 3: Compound Preparation & Reading
Agonist Plate (U-II):
Prepare 5x concentrated U-II in HBSS + 20 mM HEPES + 0.1% BSA .
Top concentration: 1 µM (Final assay conc: 200 nM).
Figure 2: Step-by-step workflow for the high-throughput GPR14 calcium flux assay.
Validation & Specificity
To confirm the signal is GPR14-mediated, validation with a specific antagonist is mandatory.
Reference Antagonist:Urantide (Peptide) or Palosuran (Small Molecule).
Recommendation: Use Urantide for in vitro validation due to its superior potency and selectivity compared to Palosuran.
Protocol Modification:
Add Antagonist (5x conc) before the agonist.
Incubate 15 mins at RT.
Inject
concentration of U-II.
Measure inhibition of calcium flux.
Data Analysis & Quality Control
Calculations
RFU (Relative Fluorescence Units): Calculate
(Peak minus Baseline).
Z'-Factor: Must be
for a robust assay.
: Mean signal of U-II.
: Mean signal of Vehicle (Buffer + BSA).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Signal Window
Dye leakage
Ensure Probenecid is fresh and at 2.5 mM.
High Variability (CV%)
Uneven plating or "Edge Effects"
Centrifuge plates; leave outer wells filled with media only.
Right-shifted Potency
Peptide adsorption
Add 0.1% BSA to all compound plates.
High Background
Extracellular dye
Use a masking dye (Trypan Blue or kit component).
References
Ames, R. S., et al. (1999). Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14.[2] Nature, 401(6750), 282–286.
Douglas, S. A., & Ohlstein, E. H. (2000). Human urotensin-II, the most potent mammalian vasoconstrictor identified to date, as a therapeutic target for the management of cardiovascular disease.[1] Trends in Pharmacological Sciences, 21(12), 464-469.
Camarda, V., et al. (2002). Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta.[4] British Journal of Pharmacology, 137(3), 311–314.
Clozel, M., et al. (2004).[5] Pharmacology of the urotensin-II receptor antagonist palosuran. Journal of Pharmacology and Experimental Therapeutics, 311(1), 204-212.[6]
Application Note: Optimal Storage and Handling of Lyophilized Urotensin II Peptide Aliquots
For Researchers, Scientists, and Drug Development Professionals Abstract Urotensin II (U-II) is a potent cyclic peptide that plays a significant role in cardiovascular regulation and is a key target in biomedical researc...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urotensin II (U-II) is a potent cyclic peptide that plays a significant role in cardiovascular regulation and is a key target in biomedical research and drug development.[1][2][3] The integrity of experimental outcomes relies heavily on the stability and biological activity of U-II. This guide provides a comprehensive framework for the optimal storage and handling of lyophilized Urotensin II aliquots to ensure long-term stability and prevent degradation, thereby promoting reproducible and reliable research.
Introduction to Urotensin II and the Imperative for Proper Storage
Urotensin II is a somatostatin-like cyclic peptide and is recognized as the most potent endogenous vasoconstrictor identified to date.[2] It exerts its effects by binding to a G-protein coupled receptor (GPCR), known as the urotensin receptor (UT or GPR14).[2][4][5] The U-II/UT system is implicated in a wide array of physiological and pathophysiological processes, including cardiovascular homeostasis, renal function, and cell proliferation, making it a focal point in the study of conditions like hypertension, heart failure, and atherosclerosis.[1][2][6]
The biological activity of Urotensin II is critically dependent on its three-dimensional structure, which is maintained by a disulfide bond between two cysteine residues.[7] Lyophilization (freeze-drying) is a standard method to preserve peptides like U-II by removing water, which minimizes degradation reactions. However, lyophilized peptides are not indefinitely stable and are susceptible to degradation if not stored under appropriate conditions. Improper handling can lead to hydrolysis, oxidation, and aggregation, resulting in a loss of biological potency and compromising the validity of experimental data.
Core Principles of Lyophilized Peptide Stability
To appreciate the recommended storage protocols, it is essential to understand the primary degradation pathways for lyophilized peptides:
Hydrolysis: The presence of moisture can lead to the cleavage of peptide bonds. Lyophilized peptides are hygroscopic and can absorb atmospheric water if not stored in a desiccated environment.[8][9]
Oxidation: Amino acid residues such as Cysteine (Cys), Methionine (Met), and Tryptophan (Trp) are particularly susceptible to oxidation.[10] Given that Urotensin II contains both Cysteine and Tryptophan residues, protecting it from oxygen is crucial.[7][10]
Light-induced Degradation: Exposure to light, especially UV light, can cause photodegradation of the peptide.[9][10]
Temperature Fluctuations: Repeated freeze-thaw cycles can introduce moisture through condensation and physically stress the peptide, potentially leading to aggregation and degradation.[10][11]
Recommended Storage Conditions for Lyophilized Urotensin II Aliquots
For maximal stability and longevity of your Urotensin II aliquots, the following storage conditions are strongly recommended:
Parameter
Recommendation
Scientific Rationale
Temperature
-20°C for short-term storage (weeks to months) -80°C for long-term storage (months to years)
Reduces the rate of all chemical degradation reactions.[8][9][11][12]
Moisture
Store in a desiccator or a tightly sealed container with a desiccant.
Minimizes the absorption of atmospheric moisture, thereby preventing hydrolysis.[8][10]
Light
Store in the dark (e.g., in an amber vial or a light-blocking container).
For peptides containing oxidation-prone residues like Cys, Met, or Trp, storing under an inert gas (e.g., argon or nitrogen) is ideal.
Prevents oxidation of susceptible amino acid residues.[10]
Step-by-Step Protocols for Handling Urotensin II
Initial Receipt and Storage Workflow
Caption: Initial handling workflow for lyophilized Urotensin II.
Reconstitution Protocol
Equilibrate: Before opening, allow the vial of lyophilized Urotensin II to warm to room temperature in a desiccator. This is a critical step to prevent condensation of atmospheric moisture onto the cold peptide.
Solvent Selection: The choice of solvent depends on the experimental requirements.
Sterile deionized water: Suitable for many applications.
Aqueous buffers (e.g., PBS): Use if a specific pH is required for the experiment.
Organic solvents (e.g., DMSO): For very hydrophobic peptides, a small amount of an organic solvent may be necessary for initial solubilization, followed by dilution with an aqueous buffer.[13]
Dissolution: Add the desired volume of the appropriate solvent to the vial. Gently vortex or sonicate to ensure complete dissolution. Avoid vigorous shaking.
Aliquoting and Long-Term Storage of Reconstituted Peptide
To prevent degradation from repeated freeze-thaw cycles, it is essential to aliquot the reconstituted Urotensin II solution into single-use volumes.
Prepare Aliquots: Dispense the reconstituted peptide solution into low-protein-binding microcentrifuge tubes.
Labeling: Clearly label each aliquot with the peptide name, concentration, and date of reconstitution.
Storage: Store the aliquots at -20°C or -80°C. For maximum stability, peptide solutions should be stored frozen.[9]
Understanding Degradation Pathways
Proper storage mitigates the risk of various degradation pathways that can compromise the integrity of Urotensin II.
Caption: Potential degradation pathways for Urotensin II.
Conclusion
The meticulous storage and handling of lyophilized Urotensin II aliquots are paramount for ensuring the peptide's stability and biological activity. By adhering to the protocols outlined in this application note—specifically, storing at -20°C or -80°C in a dark, desiccated environment, and avoiding repeated freeze-thaw cycles—researchers can significantly extend the shelf-life of their Urotensin II and ensure the reliability and reproducibility of their experimental results.
References
National Center for Biotechnology Information. Urotensin II in cardiovascular regulation. PMC. [Link]
National Center for Biotechnology Information. Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures. PMC. [Link]
National Center for Biotechnology Information. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions. PMC. [Link]
American Physiological Society Journals. Role of urotensin II in health and disease. [Link]
eLife. Urotensin II-related peptides, Urp1 and Urp2, control zebrafish spine morphology. [Link]
GenScript. Peptide Storage and Handling Guidelines. [Link]
National Center for Biotechnology Information. Lipidated peptides derived from intracellular loops 2 and 3 of the urotensin II receptor act as biased allosteric ligands. PMC. [Link]
Frontiers. The G Protein-Coupled Receptor UT of the Neuropeptide Urotensin II Displays Structural and Functional Chemokine Features. [Link]
Bio-Synthesis. How to Store Peptides | Best Practices for Researchers. [Link]
AAPPTEC. Handling and Storage of Peptides - FAQ. [Link]
CORE. Related Peptides in Human and Rat Urotensin II-Receptor Assay. [Link]
National Center for Biotechnology Information. UTS2R urotensin 2 receptor [ (human)]. [Link]
Technical Support Center: Enhancing the Solution Stability of Cyclic Urotensin-II Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclic Urotensin-II (U-II) peptides. This guide is designed to provide in-depth technical assistance an...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclic Urotensin-II (U-II) peptides. This guide is designed to provide in-depth technical assistance and field-proven insights to help you navigate the complexities of U-II peptide stability in solution. Human Urotensin-II (hU-II) is a potent vasoactive cyclic peptide with the sequence H-Glu-Thr-Pro-Asp-c[Cys-Phe-Trp-Lys-Tyr-Cys]-Val-OH, containing a critical disulfide bridge between Cys5 and Cys10.[1][2][3] Maintaining the structural integrity of this peptide in solution is paramount for obtaining reliable and reproducible experimental results.
This document will provide a comprehensive overview of the potential stability issues you may encounter, troubleshooting guides in a question-and-answer format, and frequently asked questions to proactively address common challenges.
Understanding the Instability of Cyclic Urotensin-II
The stability of U-II in solution can be compromised by several factors, leading to a loss of biological activity.[4] The primary degradation pathways for peptides like U-II include chemical and physical instability.[5] Chemical instability involves the formation or breakage of covalent bonds, while physical instability relates to changes in the peptide's three-dimensional structure, such as aggregation.
The amino acid sequence of hU-II contains several residues that are particularly susceptible to degradation:
Aspartic Acid (Asp): Prone to hydrolysis, especially at the Asp-Cys bond, which can lead to peptide backbone cleavage through the formation of a cyclic imide intermediate.[6]
Cysteine (Cys): The disulfide bond between the two cysteine residues is crucial for the peptide's conformation and activity. This bond can undergo scrambling or reduction, leading to inactive forms.[7] Cysteine residues can also be oxidized.
Tryptophan (Trp): Susceptible to oxidation, which can alter the peptide's structure and function.
Understanding these potential degradation pathways is the first step in developing strategies to mitigate them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with cyclic U-II peptides.
Q1: I'm observing a loss of peptide activity over a short period in my aqueous buffer. What could be the cause?
A1: Rapid loss of activity is often due to chemical degradation, particularly hydrolysis or oxidation. Given the U-II sequence, the Asp residue is a likely culprit for hydrolysis.
Causality: The peptide bond following an Asp residue is susceptible to acid-catalyzed hydrolysis.[6] This process is initiated by the formation of a cyclic imide intermediate, which can then be hydrolyzed, leading to cleavage of the peptide backbone.
Troubleshooting Steps:
pH Optimization: The stability of the disulfide bond and the rate of hydrolysis are highly pH-dependent. For many disulfide-containing cyclic peptides, optimal stability is found at a slightly acidic pH, around 3.0-5.0.[7] It is recommended to perform a pH stability study for your specific U-II analog.
Buffer Selection: Avoid buffers that can catalyze degradation. Phosphate buffers, for instance, can sometimes accelerate hydrolysis. Consider using citrate or acetate buffers in the optimal pH range.
Temperature Control: Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles by preparing single-use aliquots.[8] When in use, keep the peptide solution on ice.
Q2: My U-II solution has become cloudy or has visible precipitates. What is happening and how can I prevent it?
A2: Cloudiness or precipitation is a sign of peptide aggregation, a form of physical instability.
Causality: Peptides can aggregate due to hydrophobic interactions, especially at higher concentrations or near their isoelectric point. The hydrophobic residues in the cyclic core of U-II (Phe, Trp, Tyr) can contribute to this phenomenon.
Troubleshooting Steps:
Concentration Management: Work with the lowest feasible concentration of the peptide in your experiments. If you need to prepare a stock solution at a higher concentration, consider using a solubilizing agent.
Solvent Choice: For initial solubilization of lyophilized U-II, sterile distilled water is a good starting point. If solubility is an issue, a small amount of dilute acetic acid (e.g., 10-30%) can be used. For very hydrophobic analogs, a minimal amount of an organic solvent like DMSO may be necessary before further dilution in aqueous buffer.[9]
Excipient Addition: The inclusion of certain excipients can help prevent aggregation. Sugars like mannitol or sucrose can act as cryoprotectants and stabilizers.[10] Non-ionic surfactants at low concentrations can also help to keep the peptide in solution.[11]
Salt Concentration: Adjusting the ionic strength of your buffer with salts like NaCl can sometimes improve solubility and prevent aggregation, but the effect can be peptide-specific, so optimization is needed.[12]
Q3: I suspect my U-II peptide is degrading, but I'm not sure how to confirm it or identify the degradation products. What analytical methods can I use?
A3: A stability-indicating analytical method is crucial for monitoring the integrity of your U-II peptide. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this purpose.
Methodology:
A reverse-phase HPLC (RP-HPLC) method can be developed to separate the intact U-II peptide from its degradation products. A C18 column is typically a good starting point. The mobile phase usually consists of a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).
Experimental Protocol: Stability Assessment by RP-HPLC-MS
Sample Preparation: Prepare your U-II peptide solution in the buffer of interest at a known concentration. Prepare a control sample stored under optimal conditions (e.g., lyophilized at -80°C).
Forced Degradation (Optional but Recommended): To identify potential degradation products, you can perform forced degradation studies.[13] This involves exposing the peptide to harsh conditions such as:
Acidic hydrolysis: 0.1 M HCl at 60°C for 24 hours.
Basic hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
HPLC Analysis:
Column: C18, 3.5 µm, 4.6 x 150 mm (or similar).
Mobile Phase A: 0.1% TFA in water.
Mobile Phase B: 0.1% TFA in acetonitrile.
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
Flow Rate: 1 mL/min.
Detection: UV at 220 nm and 280 nm.
MS Analysis: The eluent from the HPLC can be directed to a mass spectrometer to identify the molecular weights of the parent peptide and any degradation products. This will help in identifying the specific degradation pathway (e.g., an increase of 16 Da could indicate oxidation).
Data Presentation: Example Stability Data
Condition
% Remaining Intact U-II (by HPLC)
Major Degradation Products (by MS)
Control (t=0)
100%
None
pH 3, 4°C, 7 days
95%
Minor oxidation products
pH 7, 4°C, 7 days
70%
Hydrolysis and oxidation products
pH 9, 4°C, 7 days
40%
Significant hydrolysis and disulfide scrambling
Frequently Asked Questions (FAQs)
Q: What is the best way to store lyophilized U-II peptide?A: Lyophilized peptides should be stored at -20°C or preferably -80°C in a desiccator to protect them from moisture.[8] Before opening, allow the vial to warm to room temperature to prevent condensation.
Q: How many times can I freeze and thaw my U-II stock solution?A: It is strongly recommended to avoid repeated freeze-thaw cycles.[8] Upon initial reconstitution, you should aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.
Q: Can I modify the U-II sequence to improve its stability?A: Yes, several strategies can be employed. Replacing the disulfide bridge with a more stable lactam bridge has been explored.[3] Additionally, substituting susceptible amino acids with more stable, isosteric residues can enhance stability. For example, replacing Asp with a non-hydrolyzable analog.
Q: My experiments are conducted at physiological pH (7.4). How can I improve the stability of U-II under these conditions?A: While slightly acidic pH is often better for storage, experiments at physiological pH are often necessary. In this case, consider the following:
Prepare the peptide solution fresh for each experiment.
Keep the solution on ice as much as possible.
Include stabilizing excipients in your buffer if they do not interfere with your assay.
Work quickly to minimize the time the peptide is in the less stable solution.
Visualizing Degradation and Experimental Workflow
Urotensin-II Degradation Pathways
Caption: Key degradation pathways for cyclic Urotensin-II in solution.
Experimental Workflow for U-II Stability Assessment
Caption: A typical experimental workflow for assessing U-II stability.
References
Merlino, F., Di Maro, S., Yousif, A. M., Caraglia, M., & Grieco, P. (2013). Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures. Journal of Amino Acids, 2013, 1–15. [Link]
Urotensin-II peptidomimetic incorporating a non-reducible 1,5-triazole disulfide bond reveals a pseudo-irreversible covalent binding mechanism to the urotensin G-protein coupled receptor. Organic & Biomolecular Chemistry. [Link]
Ames, R. S., Sarau, H. M., Chambers, J. K., Willette, R. N., Aiyar, N. V., Romanic, A. M., ... & Foley, J. J. (1999). Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14. Nature, 401(6750), 282–286. [Link]
Brkovic, A., Hattenberger, A., Kostenis, E., Klabunde, T., Flohr, S., Kurz, M., ... & Fournier, A. (2003). Functional and Binding Characterizations of Urotensin II-Related Peptides in Human and Rat Urotensin II-Receptor Assay. Journal of Pharmacology and Experimental Therapeutics, 306(3), 1200–1209. [Link]
Wang, Y. J., & Li, S. (2006). Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH. Journal of pharmaceutical sciences, 95(10), 2139–2151. [Link]
Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub. [Link]
Gauvin, D., Brkovic, A., Rioux, D., Côté, J., & Fournier, A. (2003). Expanding Structure−Activity Relationships of Human Urotensin II Peptide Analogues: A Proposed Key Role of the N‐Terminal Region. Journal of Medicinal Chemistry, 46(12), 2343–2351. [Link]
Multifaceted Roles of Disulfide Bonds. Peptides as Therapeutics. Chemical Reviews. [Link]
Lipidated peptides derived from intracellular loops 2 and 3 of the urotensin II receptor act as biased allosteric ligands. Journal of Biological Chemistry. [Link]
A novel computational method for head-to-tail peptide cyclization: application to urotensin II. bioRxiv. [Link]
The Effects of pH and Excipients on Exenatide Stability in Solution. Pharmaceutics. [Link]
Grieco, P., Carotenuto, A., Campiglia, P., Zanninelli, G., Novellino, E., & Rovero, P. (2002). Design, synthesis, conformational analysis, and biological studies of urotensin-II lactam analogues. Bioorganic & medicinal chemistry, 10(12), 3731–3739. [Link]
Directing the oxidative folding of disulfide-rich peptides for enhanced engineering and applications. Nature Communications. [Link]
Oliyai, C., & Borchardt, R. T. (1993). Chemical pathways of peptide degradation. VI. Effect of the primary sequence on the pathways of degradation of aspartyl residues in model hexapeptides. Pharmaceutical research, 10(1), 95–102. [Link]
Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins. Foods. [Link]
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
Preventing Protein Aggregation. Biozentrum. [Link]
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. [Link]
De novo development of small cyclic peptides that are orally bioavailable. Nature Chemical Biology. [Link]
Deamidation of Asparagine Residues: Direct Hydrolysis versus Succinimide-Mediated Deamidation Mechanisms. The Journal of Physical Chemistry A. [Link]
Oxidation products of tryptophan residues. Adapted from. ResearchGate. [Link]
How do pH levels affect protein stability and what role do disulfide bonds play in this context? Biotechnology | QuickTakes. [Link]
A novel computational method for head-to-tail peptide cyclization: application to urotensin II. bioRxiv. [Link]
(PDF) The Effects of pH and Excipients on Exenatide Stability in Solution. ResearchGate. [Link]
Asparagine and Aspartate degradation pathways. Deamidation of... ResearchGate. [Link]
Formation of Disulfide Bonds in Synthetic Peptides and Proteins. [Link]
From structure to redox: the diverse functional roles of disulfides and implications in disease. Philosophical Transactions of the Royal Society B: Biological Sciences. [Link]
You are likely experiencing low potency with TC-2559 (CAS 251293-28-4) due to one of three critical failure modes: Receptor Stoichiometry Mismatch , Rapid Desensitization Kinetics , or Solubility Mismanagement .
TC-2559 is not a "generic" nAChR agonist; it is a subtype-selective partial agonist with high selectivity for the
isoform (High Sensitivity) over the isoform (Low Sensitivity). If your expression system favors the latter, TC-2559 will exhibit negligible potency regardless of concentration.
Module 1: The Biological Variable (The "Stoichiometry Trap")
Diagnosis:
The most common cause of "low potency" for TC-2559 is not the drug, but the receptor assembly. The
receptor exists in two distinct stoichiometries with vastly different sensitivities to agonists.[1][2][3][4]
The Mechanism:
High Sensitivity (HS) Isoform: Contains two
and three subunits .[2][3][4] This is the primary target of TC-2559 ().
Low Sensitivity (LS) Isoform: Contains three
and two subunits .[2] TC-2559 acts as a weak partial agonist or is inactive at physiological concentrations at this isoform.
Troubleshooting Protocol:
If your
is or efficacy is of Acetylcholine (ACh), your cells are likely overexpressing the subunit, forcing the assembly of the LS isoform.
Feature
High Sensitivity (HS)
Low Sensitivity (LS)
Stoichiometry
TC-2559 Potency ()
~0.18
> 10-30
ACh Potency ()
~1
~100
Expression Driver
Excess subunits
Excess subunits
Corrective Action:
Transfection Ratio: If transiently transfecting, adjust the plasmid ratio to favor
. Use a 1:10 ratio of DNA.
Temperature Shift: For stable cell lines (e.g., HEK293), culture cells at 30°C for 24-48 hours prior to the assay. Lower temperatures favor the assembly and surface trafficking of the HS
stoichiometry.
Figure 1: Impact of receptor subunit stoichiometry on TC-2559 potency. Excess
is required for the high-affinity target.
Module 2: Chemical Integrity & Solubility
Diagnosis:
TC-2559 is often supplied as a Difumarate salt .[5] Users frequently default to dissolving organic molecules in 100% DMSO, which can be suboptimal for this specific salt form, leading to precipitation upon dilution into aqueous buffer.
FAQ: "Why is my compound crashing out?"
Solvent Choice: TC-2559 Difumarate is highly soluble in water (up to 100 mM) but only slightly soluble in DMSO.
The Error: Dissolving in DMSO at high concentrations (>10 mM) and then diluting into physiological buffer often causes micro-precipitation that is invisible to the naked eye but drastically reduces the effective concentration.
Corrective Action:
Reconstitution: Dissolve the solid directly in distilled water or PBS to create your stock solution (e.g., 10 mM).
Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles as nAChR agonists can be hygroscopic and prone to hydrolysis over extended periods in solution.
Module 3: Kinetic Parameters (Assay Design)
Diagnosis:
nAChRs, particularly the
subtype, undergo rapid desensitization (milliseconds to seconds) upon agonist binding. If your assay read-out is too slow, the receptor will close before you measure the signal.
The "False Negative" Scenario:
In a standard FLIPR/calcium flux assay, if the compound addition speed is slow or if the mixing is turbulent, the initial calcium peak is blunted. Because TC-2559 is a partial agonist (lower intrinsic efficacy than ACh), a blunted signal often looks like "no activity."
Troubleshooting Checklist:
Reader Speed: Ensure your plate reader (FLIPR, FlexStation, FDSS) is set to "Fast Kinetic" mode. You must capture data points every 1 second (or faster) during the injection phase.
Injection Speed: The compound addition must be automated and rapid. Manual pipetting is too slow for nAChR kinetics.
Pre-incubation:NEVER pre-incubate cells with TC-2559. It must be an acute injection. Even 1-2 minutes of exposure can fully desensitize the receptor, rendering it silent.
Protocol: Optimized Calcium Flux Assay for TC-2559
This protocol is self-validating. If the Positive Control (ACh) fails, the cells are the issue. If ACh works but TC-2559 fails, check Stoichiometry (Module 1).
Materials:
Cell Line: HEK293 stably expressing human
(Pre-treated at 30°C for 24h).
Dye: Calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6).
Buffer: HBSS + 20 mM HEPES, pH 7.4. Critical: Add 2 mM
if using nominally calcium-free media.
Step-by-Step Workflow:
Dye Loading: Incubate cells with Calcium dye for 30-60 mins at 37°C.
Acclimatization: Equilibrate the assay plate to Room Temperature (RT) for 15 mins.
Why? nAChR kinetics are temperature-sensitive. RT often slows desensitization slightly, improving the signal window compared to 37°C.
Baseline Reading: Measure fluorescence for 10 seconds to establish a stable baseline.
Compound Injection (The Critical Step):
Inject TC-2559 (dissolved in water/buffer, not high DMSO).
Volume: Add 5x concentration to reach 1x final.
Speed: Injection speed should be roughly 20-50
(instrument dependent) to ensure rapid mixing without dislodging cells.
Data Acquisition: Continue reading for 60-120 seconds.
Analysis: Calculate Max - Min or Area Under Curve (AUC) for the first 20 seconds post-injection.
Figure 2: Optimized Kinetic Workflow for capturing rapid nAChR responses.
References
Zwart, R., et al. (2006).[1] "5-I A-85380 and TC-2559 differentially activate heterologously expressed alpha4beta2 nicotinic receptors."[1][3][4] European Journal of Pharmacology.
Key Finding: Establishes TC-2559 as a selective agonist for the
stoichiometry.
Moroni, M., et al. (2006). "alpha4beta2 nicotinic receptors with high and low acetylcholine sensitivity: pharmacology, stoichiometry, and sensitivity to long-term exposure to nicotine."[3][4] Molecular Pharmacology.
Key Finding: Details the specific expression conditions (ratios)
Bencherif, M., et al. (2000). "TC-2559: a novel orally active ligand selective at neuronal acetylcholine receptors." European Journal of Pharmacology.
Key Finding: Original characterization of TC-2559 potency and selectivity profile.[6][7]
optimizing incubation time for Urotensin II calcium flux assays
A Guide to Optimizing Incubation Time and Troubleshooting Common Issues Welcome to the technical support center for Urotensin II (U-II) calcium flux assays. As a Senior Application Scientist, I've designed this guide to...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Optimizing Incubation Time and Troubleshooting Common Issues
Welcome to the technical support center for Urotensin II (U-II) calcium flux assays. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with field-proven insights and detailed protocols to master their U-II experiments. This resource moves beyond simple step-by-step instructions to explain the why behind each critical parameter, empowering you to troubleshoot effectively and generate robust, reproducible data.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts to ensure a solid understanding of the assay components and principles.
Q1: What is Urotensin II and its receptor?
Urotensin II (U-II) is a cyclic peptide and one of the most potent vasoconstrictors identified in mammals.[1][2] It exerts its effects by binding to a specific G protein-coupled receptor (GPCR) known as the Urotensin II receptor (UTR), also designated GPR14.[1][3] The U-II/UTR system is implicated in a wide range of physiological and pathological processes, particularly in the cardiovascular system, making it a significant target for drug discovery.[4]
Q2: How does the Urotensin II receptor signal to produce a calcium flux?
The UTR primarily couples to the Gαq subunit of the G protein complex.[3][5] Upon binding of U-II, the activated Gαq stimulates the enzyme Phospholipase C (PLC).[2][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[2][3] This rapid increase in intracellular calcium concentration is the "calcium flux" or "calcium mobilization" that is measured in the assay.[6]
Urotensin II Signaling Pathway
Caption: Decision workflow for determining optimal antagonist pre-incubation time.
Experimental Protocols
Here are detailed, self-validating protocols for key optimization steps.
Protocol 1: Determining Optimal Dye Loading Incubation Time
Cell Plating: Plate your cells (e.g., HEK-293 expressing UTR or SJRH30 rhabdomyosarcoma cells) in a 96- or 384-well black-walled, clear-bottom plate and incubate overnight to form a confluent monolayer.
[7]2. Reagent Preparation: Prepare the calcium dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Assay Kit). [8]Prepare a high concentration of U-II agonist (e.g., 10x the final EC100 concentration).
Dye Loading: Add the dye loading buffer to the cell plates.
Time-Course Incubation: Incubate separate plates (or sets of columns) for different durations: 30, 45, 60, 90, and 120 minutes at 37°C, 5% CO2.
Assay Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR®).
Establish a stable baseline fluorescence reading for 10-20 seconds.
Add the U-II agonist and continue reading the fluorescence intensity for an additional 90-180 seconds.
Data Analysis: For each incubation time, calculate the signal-to-background ratio (S/B). The S/B is the maximum fluorescence signal after agonist addition divided by the baseline fluorescence before addition.
Data Summary Table: Example Optimization Results
Dye Incubation Time (min)
Average Baseline RFU
Peak Signal RFU
Signal-to-Background (S/B) Ratio
30
8,500
25,500
3.0
45
9,000
36,000
4.0
60
9,200
37,720
4.1
90
11,500
39,100
3.4
120
14,000
40,600
2.9
In this example, 60 minutes is the optimal dye loading time, providing the maximal S/B ratio. Beyond this point, the baseline increases, diminishing the assay window.
References
Wikipedia. (n.d.). Urotensin-II receptor. Retrieved February 5, 2026, from [Link]
Kummari, E., et al. (2022). The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions. Molecular and Cellular Biochemistry. Available from: [Link]
Grieco, P., et al. (2013). Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures. Journal of Medicinal Chemistry. Available from: [Link]
Provensi, R. G., et al. (2014). Urotensin-II Signaling Mechanism in Rat Coronary Artery. Arteriosclerosis, Thrombosis, and Vascular Biology. Available from: [Link]
Skipper, S. L., et al. (2018). Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy. PLOS ONE. Available from: [Link]
Lecoin, L., et al. (2022). The urotensin II receptor triggers an early meningeal response and a delayed macrophage-dependent vasospasm after subarachnoid hemorrhage in male mice. eLife. Available from: [Link]
Grieco, P., et al. (2022). Expanding Structure–Activity Relationships of Human Urotensin II Peptide Analogues. Journal of Medicinal Chemistry. Available from: [Link]
Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved February 5, 2026, from [Link]
Wikipedia. (n.d.). Urotensin-II. Retrieved February 5, 2026, from [Link]
Vetter, I. (2012). Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs. Calcium Signaling. Available from: [Link]
Zhang, M., et al. (2023). Structural insights into hormone recognition and G-protein coupling of the urotensin-II receptor. Nature Communications. Available from: [Link]
University of Chicago. (n.d.). Calcium Flux Protocol. Retrieved February 5, 2026, from [Link]
Elshourbagy, N. A., et al. (2002). Identification and pharmacological characterization of native, functional human urotensin-II receptors in rhabdomyosarcoma cell lines. British Journal of Pharmacology. Available from: [Link]
Brkovic, A., et al. (2003). Functional and Binding Characterizations of Urotensin II-Related Peptides in Human and Rat Urotensin II-Receptor Assay. Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]
ResearchGate. (2019). Why fluo4-AM Calcium assay is not working? Retrieved February 5, 2026, from [Link]
Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide. Retrieved February 5, 2026, from [Link]
Sittampalam, G. S., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Assay Guidance Manual. Available from: [Link]
Rhenium Bio. (n.d.). The unique peristaltic sample delivery system of the CytoFLEX analyzer enables optimized measurements of transient changes. Retrieved February 5, 2026, from [Link]
Molecular Devices. (n.d.). Calcium assays for the FLIPR System. Retrieved February 5, 2026, from [Link]
Gáspár, R., et al. (2023). An Optimized Flow Cytometric Method to Demonstrate the Differentiation Stage-Dependent Ca2+ Flux Responses of Peripheral Human B Cells. International Journal of Molecular Sciences. Available from: [Link]
Behm, D. J., et al. (2006). Evaluation of No-Wash Calcium Assay Kits: Enabling Tools for Calcium Mobilization. Journal of Biomolecular Screening. Available from: [Link]
The University of Queensland. (2012). Development and optimization of FLIPR high throughput calcium assays for ion channels and GPCRs. Retrieved February 5, 2026, from [Link]
Technical Support Center: Resolving Solubility Challenges with Urotensin II
Welcome to the technical support guide for Urotensin II (U-II). As Senior Application Scientists, we've compiled this resource to address common challenges encountered when working with this potent vasoactive peptide.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for Urotensin II (U-II). As Senior Application Scientists, we've compiled this resource to address common challenges encountered when working with this potent vasoactive peptide. This guide provides in-depth, field-proven insights into resolving solubility issues, particularly when choosing between Phosphate-Buffered Saline (PBS) and Dimethyl Sulfoxide (DMSO) as solvents. Our goal is to equip you with the knowledge to ensure the integrity and reproducibility of your experiments.
Understanding Urotensin II: A Primer for Experimental Design
Urotensin II (U-II) is a cyclic peptide, renowned as the most potent vasoconstrictor identified in mammals.[1][2] The human isoform is an 11-amino acid peptide (ETPD[CFWKYC]V) with a disulfide bridge between the two cysteine residues, which is crucial for its biological activity.[1][3][4] U-II exerts its effects by binding to a G protein-coupled receptor (GPCR) known as the UT receptor.[2][3] This interaction primarily activates the Gαq pathway, leading to an increase in intracellular calcium and subsequent cellular responses, such as muscle contraction.[3]
Its cyclic nature and the presence of several hydrophobic residues in its core sequence (-Cys-Phe-Trp-Lys-Tyr-Cys-) contribute to its complex solubility profile.[3][5] While it has a defined conformation in both aqueous solutions and DMSO, achieving a stable and monomeric solution at high concentrations in physiological buffers like PBS can be challenging.[5]
Frequently Asked Questions (FAQs) on Urotensin II Solubility
Here we address the most common questions our team receives regarding U-II solubility.
Q1: My Urotensin II won't dissolve in PBS. What am I doing wrong?
This is a common issue. The limited solubility of U-II in neutral aqueous buffers like PBS is often due to its hydrophobic characteristics and tendency to aggregate. Direct reconstitution in PBS, especially at high concentrations, can lead to the formation of insoluble particles or a cloudy solution. The peptide's structure includes a hydrophobic core that can make it difficult to hydrate properly in a purely aqueous environment.[5] For many peptides, including U-II, starting with a small amount of an organic solvent or an acidic/basic solution is often necessary before dilution into an aqueous buffer.[6]
Q2: Is DMSO a better solvent for Urotensin II? What are the risks?
DMSO is an excellent solvent for many hydrophobic peptides, including U-II.[7] Nuclear Magnetic Resonance (NMR) studies have confirmed that U-II adopts a stable conformation in DMSO.[5] It can effectively solubilize U-II at high concentrations, creating a stable stock solution.
However, the primary risk associated with DMSO is its potential for cellular toxicity.[7] High concentrations of DMSO can permeabilize cell membranes, leading to cytotoxicity and confounding experimental results.[7]
Q3: What is the maximum safe concentration of DMSO for cell-based assays?
The tolerance to DMSO varies significantly between cell types.
General Rule: Most established cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[7]
Sensitive and Primary Cells: For primary cells or particularly sensitive cell lines, it is crucial to keep the final DMSO concentration at or below 0.1%.[7][8]
Best Practice: We strongly recommend performing a dose-response curve for DMSO on your specific cell line to determine the highest non-toxic concentration before beginning your experiments with U-II.[7]
Q4: Can I store my reconstituted Urotensin II? If so, how?
Proper storage is critical to maintain the peptide's bioactivity.
Lyophilized Peptide: In its lyophilized powder form, U-II is stable and can be stored at -20°C or -80°C for years.[9]
Reconstituted Solutions: Once in solution, peptides are much more susceptible to degradation.[10] To minimize degradation from repeated freeze-thaw cycles, you should aliquot the stock solution into single-use volumes and store them at -20°C or, for long-term storage, at -80°C.[10] Avoid storing peptide solutions at 4°C for more than a few days.[10]
If you are encountering solubility issues with Urotensin II, follow this logical progression to identify the optimal solvent system for your specific application.
Workflow for Solubility Testing
Caption: Urotensin II signaling pathway and potential points of DMSO interference.
Ghasemabadi, A. A., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports. [Link]
Totsune, K., et al. (2014). Potential Clinical Implications of the Urotensin II Receptor Antagonists. Frontiers in Pharmacology. [Link]
Bohm, F., & Pernow, J. (2002). Urotensin II: its function in health and its role in disease. Clinical Science. [Link]
Behm, D. J., et al. (2002). Functional and Binding Characterizations of Urotensin II-Related Peptides in Human and Rat Urotensin II-Receptor Assay. Journal of Pharmacology and Experimental Therapeutics. [Link]
Grieco, P., et al. (2014). Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures. Journal of Medicinal Chemistry. [Link]
PubChem. Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. [Link]
Maryan, A., et al. (2013). Biochemical and pharmacological characterization of nuclear urotensin-II binding sites in rat heart. British Journal of Pharmacology. [Link]
Maguire, J. J., et al. (2000). Orphan-receptor ligand human urotensin II: receptor localization in human tissues and comparison of vasoconstrictor responses with endothelin-1. British Journal of Pharmacology. [Link]
LifeTein. How to dissolve peptides in DMSO? [Link]
Wang, Y., et al. (2007). Mitogenic effect of urotensin II on renal tubular epithelial cells in rats. ResearchGate. [Link]
Grieco, P., et al. (2021). Expanding Structure–Activity Relationships of Human Urotensin II Peptide Analogues. Journal of Medicinal Chemistry. [Link]
Létourneau, M., et al. (2020). Lipidated peptides derived from intracellular loops 2 and 3 of the urotensin II receptor act as biased allosteric ligands. Journal of Biological Chemistry. [Link]
Flohr, S., et al. (2002). Related Peptides in Human and Rat Urotensin II-Receptor Assay. CORE. [Link]
Bio-protocol. (2024). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. [Link]
Ames, R. S., et al. (1999). Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14. Nature. [Link]
Lu, J., et al. (2012). Urotensin II inhibits the proliferation but not the differentiation of cardiac side population cells. Peptides. [Link]
Létourneau, M., et al. (2020). Lipidated peptides derived from intracellular loops 2 and 3 of the urotensin II receptor act as biased allosteric ligands. ResearchGate. [Link]
Research Science Alliance. (2022). Storing Your Peptide In Between Steps. YouTube. [Link]
Peptide Sciences. How to Store Peptides | Best Practices for Researchers. [Link]
Qureshi, S. A. (2011). Limitations of Some Commonly Described Practices in Drug Dissolution Testing and Suggestions to Address These. Journal of Analytical & Bioanalytical Techniques. [Link]
Aviva Systems Biology. Reconstitution & Storage Instructions. [Link]
reducing nonspecific binding of Urotensin II in receptor assays
Technical Support Center: Urotensin II Receptor Assays Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting for nonspecific binding (NSB) in Urotensin II (U-...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Urotensin II Receptor Assays
Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting for nonspecific binding (NSB) in Urotensin II (U-II) receptor assays. Our goal is to equip you with the foundational knowledge and practical solutions to ensure the integrity and reliability of your experimental data.
Introduction: The Urotensin II System and the Challenge of Nonspecific Binding
Urotensin II (U-II) is a cyclic peptide and a potent vasoconstrictor that mediates its effects through a specific G protein-coupled receptor (GPCR), the Urotensin receptor (UT).[1][2] This system is a key area of research in cardiovascular diseases, making reliable receptor binding assays crucial.[1][3]
A significant hurdle in these assays is managing nonspecific binding (NSB). High NSB occurs when the radiolabeled or fluorescently tagged U-II ligand binds to components other than the UT receptor, such as the filter membrane, assay plate, or cell membrane lipids. This artifactually inflates the total binding signal, obscures the true specific binding, and can lead to inaccurate calculations of receptor affinity (Kd) and density (Bmax). An ideal assay should have NSB constituting less than 20% of the total binding to ensure data quality.[4]
This guide provides a structured approach to understanding, diagnosing, and mitigating high NSB in your U-II receptor assays.
Q1: What exactly is nonspecific binding in the context of a U-II assay?
A: Nonspecific binding refers to the adherence of your labeled U-II ligand to any surface that is not the UT receptor. This is typically a low-affinity, high-capacity interaction driven by physicochemical forces like hydrophobic interactions.[5][6] It is measured by adding a high concentration of an unlabeled competitor (often "cold" U-II) that saturates the specific UT receptors, leaving only the nonspecific sites available for the labeled ligand to bind.[4][7]
Q2: Why is Urotensin II prone to high nonspecific binding?
A: The properties of the U-II peptide itself can contribute to NSB. Peptides, especially those with hydrophobic residues, can exhibit "stickiness."[5] The cyclic core of U-II, containing residues like Phenylalanine (Phe), Tryptophan (Trp), and Tyrosine (Tyr), contributes to its overall hydrophobicity, increasing the likelihood of it binding nonspecifically to plasticware and filter materials.[8][9]
Q3: What is the "pseudo-irreversible" binding of U-II and how does it affect my assay?
A: U-II is known for its "pseudo-irreversible" binding to the UT receptor, characterized by a very slow dissociation rate.[10] This prolonged receptor activation is physiologically important.[10][11] In an assay context, this means that reaching equilibrium may take longer. If incubation times are too short, you may not achieve true equilibrium, which can affect the accuracy of your binding parameters. It is crucial to determine the time required to reach a steady state for your specific assay conditions.
Q4: How does the UT receptor signal, and does this impact the binding assay?
A: The UT receptor primarily couples to Gαq G-proteins.[12] Upon U-II binding, it activates Phospholipase C (PLC), leading to an increase in intracellular calcium.[9][12] While the signaling cascade itself doesn't directly cause NSB, understanding this pathway is vital for designing functional assays (e.g., calcium flux) to correlate with your binding data.
Caption: Urotensin II / UT Receptor Signaling Pathway.
Troubleshooting Guide: High Nonspecific Binding
This section is designed as a logical workflow to diagnose and resolve common issues with high NSB in your U-II receptor assays.
Problem 1: My nonspecific binding is >50% of my total binding.
This is a critical issue that invalidates the assay data.[4][7] The goal is to reduce NSB while maintaining or improving the specific binding signal.
The assay buffer is your first line of defense against NSB. A suboptimal buffer can fail to prevent the hydrophobic U-II ligand from sticking to surfaces.
Solution Workflow:
Introduce a Carrier Protein: Add Bovine Serum Albumin (BSA) to your binding and wash buffers. BSA is a protein that will preemptively coat the surfaces of your assay plates, pipette tips, and filter mats, reducing the available sites for your labeled ligand to bind nonspecifically.[5]
Optimize Salt Concentration: Ensure your buffer contains physiological salt concentrations (e.g., 150 mM NaCl).[8] Salts can help minimize ionic interactions that may contribute to NSB.
Consider Detergents: For particularly "sticky" ligands, adding a very low concentration of a mild, non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the wash buffer can be effective.[5][13] This helps to disrupt weak, nonspecific hydrophobic interactions during the wash steps. Caution: Use detergents judiciously, as they can also disrupt specific binding if used in the binding buffer or at high concentrations.
Reagent
Starting Concentration
Mechanism of Action
Bovine Serum Albumin (BSA)
0.1% - 1.0% (w/v)
Coats surfaces to block nonspecific sites.
NaCl
100 - 150 mM
Reduces nonspecific ionic interactions.
Tween-20 / Triton X-100
0.01% - 0.05% (v/v)
Reduces hydrophobic interactions (primarily in wash buffer).
The filter itself is a major source of NSB. Hydrophobic interactions between the ligand and the filter material are common.
Solution Workflow:
Pre-treat Filters: Before adding your reaction mix, pre-soak the filter plate for at least 30-60 minutes in a blocking buffer. A common choice is 0.3% - 0.5% polyethyleneimine (PEI), which coats the negatively charged filter fibers and repels ligands. Alternatively, a high concentration of BSA (1%) can also be used.
Test Different Filter Materials: If NSB persists, consider testing filter plates made from different materials. Glass fiber filters (GF/B, GF/C) are common, but some ligands may show lower NSB with polypropylene or other materials.
Optimize Wash Steps: Increase the number and/or volume of your washes. Ensure the wash buffer is cold, as this can help preserve the specific ligand-receptor interaction while washing away loosely bound nonspecific ligand.
Caption: Logical workflow for troubleshooting high nonspecific binding.
Problem 2: My specific binding window is too small (low signal-to-noise).
Even if NSB is an acceptable percentage of the total, a low specific signal can make data interpretation difficult.
If there are too few receptors in your assay, the specific binding signal will be weak.
Solution:
Titrate Your Membrane Prep: Perform a membrane titration experiment. Keep the radioligand concentration constant (at or near its Kd) and vary the amount of membrane protein per well (e.g., 1 µg, 5 µg, 10 µg, 20 µg). Plot specific binding vs. protein concentration. The optimal concentration is typically at the top of the linear range, just before the curve begins to plateau. This ensures you are not limiting the available receptor sites.[14]
If the receptor concentration is too high relative to the ligand, more than 10% of the added radioligand can be bound.[14] This depletes the "free" ligand concentration, violating a key assumption of binding analysis and leading to an underestimation of Kd.
Solution:
Reduce Tissue/Membrane Amount: Based on your titration experiment, reduce the amount of membrane protein to ensure that total binding is less than 10% of the total radioligand added to the well.[14]
Increase Assay Volume: If reducing protein compromises the signal, you can increase the total assay volume while keeping the amount of protein the same. This lowers the effective concentration of receptors relative to the total ligand pool.[14]
This protocol provides a framework for a standard filtration-based competition assay. It must be optimized for your specific cell line, membrane preparation, and radioligand.
Objective: To determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a labeled U-II ligand for binding to the UT receptor.
Materials:
Membrane Preparation: Cell membranes expressing the human or rat UT receptor.
Radioligand: e.g., [¹²⁵I]-Urotensin II.
Unlabeled Ligand: "Cold" Urotensin II (for NSB determination) and test compounds.
Assay Buffer: 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, with 0.1% BSA and protease inhibitors.[8]
Dilute all ligands (radioligand, cold U-II, test compounds) in Assay Buffer to their final desired concentrations.
Dilute the membrane preparation in Assay Buffer to the optimal concentration determined by titration.
Assay Plate Setup (in a 96-well round-bottom plate):
Total Binding (TB): 50 µL Assay Buffer.
Nonspecific Binding (NSB): 50 µL of 10 µM cold U-II (for a final concentration of 1 µM).[8]
Competition: 50 µL of serially diluted test compound.
Add Radioligand: Add 50 µL of [¹²⁵I]-U-II to all wells. The final concentration should be at or below the Kd for the receptor (e.g., 0.1-0.2 nM).[8]
Initiate Reaction: Add 100 µL of the diluted membrane preparation to all wells to start the binding reaction. The total volume is now 200 µL.
Incubation: Incubate the plate for a predetermined time to reach equilibrium (e.g., 4 hours, based on kinetic experiments) at room temperature with gentle agitation.[8]
Harvesting:
Rapidly transfer the contents of the assay plate to the pre-treated filter plate using a cell harvester.
Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to separate bound from free ligand.
Detection:
Dry the filter plate completely.
Add scintillation fluid to each well.
Seal the plate and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
Data Analysis:
Specific Binding (SB): SB = Mean CPM (TB) - Mean CPM (NSB).
Percent Inhibition: Calculate the percentage of specific binding inhibited by each concentration of the test compound.
Plot percent inhibition vs. log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
References
Grieco, P., Carotenuto, A., Brancaccio, D., & Novellino, E. (2014). Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures. Journal of Medicinal Chemistry, 57(15), 6149–6166. [Link]
Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Bousquet, C., Lelièvre, V., Vias, C., et al. (2017). Targeting the Urotensin II/UT G Protein-Coupled Receptor to Counteract Angiogenesis and Mesenchymal Hypoxia/Necrosis in Glioblastoma. Cancers, 9(10), 136. [Link]
Lin, Y. D., Chen, Y. J., Chen, C. H., et al. (2023). Urotensin II Enhances Advanced Aortic Atherosclerosis Formation and Delays Plaque Regression in Hyperlipidemic Rabbits. International Journal of Molecular Sciences, 24(4), 3737. [Link]
Ames, R. S., Sarau, H. M., Chambers, J. K., et al. (1999). Urotensin II, a novel peptide in central and peripheral cardiovascular control. Nature, 401(6750), 282-286. [Link]
Wikipedia contributors. (2023, December 29). Urotensin-II. In Wikipedia, The Free Encyclopedia. [Link]
Brkovic, A., Hattenberger, A., Kostenis, E., et al. (2003). Functional and Binding Characterizations of Urotensin II-Related Peptides in Human and Rat Urotensin II-Receptor Assay. Molecular Pharmacology, 64(4), 983-991. [Link]
Brkovic, A., Hattenberger, A., Kostenis, E., et al. (2003). Functional and Binding Characterizations of Urotensin II-Related Peptides in Human and Rat Urotensin II-Receptor Assay. ResearchGate. [Link]
Shiraishi, Y., Takeda, S., & F-M., M. (2013). Potential Clinical Implications of the Urotensin II Receptor Antagonists. Frontiers in Pharmacology, 4, 13. [Link]
Fluidic Analytics. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]
GraphPad Software. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: HPLC Methodologies for Purity Verification of Vildagliptin Intermediate (CAS 251293-28-4)
Executive Summary & Chemical Context
Compound: (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
CAS: 251293-28-4
Role: Key chiral intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, specifically Vildagliptin .[1][2][3]
The Analytical Challenge:
Verifying the purity of CAS 251293-28-4 presents three specific challenges that routine HPLC methods often fail to address:
Lack of Chromophore: The molecule lacks extended conjugation, necessitating low-UV detection (205–215 nm), which increases baseline noise and solvent interference.
Rotameric Isomerism: As an N-acylated proline derivative, this compound exists as a mixture of cis and trans rotamers in solution.[2] At ambient temperature, this often manifests as split or broad peaks, leading to integration errors.
Hydrolytic Instability: The chloroacetyl group is susceptible to hydrolysis, particularly in alkaline mobile phases, potentially degrading the sample during analysis.
This guide compares two distinct analytical approaches: a Standard Isocratic RP-HPLC (Method A) for routine process control, and an Optimized Gradient Method (Method B) designed for high-sensitivity stability indicating analysis.
Chemical Pathway & Impurity Origin
To understand what we are separating, we must visualize the synthesis and degradation pathways.
Figure 1: Synthesis and degradation pathway showing the origin of critical impurities.
Comparative Method Analysis
The following comparison evaluates the "Standard" approach often found in general literature against an "Optimized" approach developed for rigorous QC.
Designed for purity verification and stability studies.
Column: Shielded RP-18 or Polar-Embedded C18 (e.g., Waters XBridge or Phenomenex Synergi).
Mobile Phase: Acidic Buffer (pH 2.5) / Acetonitrile Gradient.
Temp: 45°C (Critical for rotamer coalescence).
Feature
Method A (Standard)
Method B (Optimized)
Expert Commentary
Peak Shape
Broad / Split
Sharp / Single
Critical: At 25°C (Method A), rotamer exchange is slow, causing peak splitting. 45°C (Method B) accelerates exchange, coalescing peaks for accurate integration.
Stability
Poor
High
The chloroacetyl moiety degrades at neutral pH (Method A). Acidic pH (Method B) stabilizes the sample during the run.
Sensitivity
Moderate
High
Gradient elution focuses the peak, increasing height-to-noise ratio at low UV (210 nm).
Resolution (Rs)
< 1.5 (vs. hydrolysis product)
> 3.0
Acidic conditions suppress ionization of the carboxylic acid impurity, improving retention separation.
Detailed Experimental Protocols
Protocol 1: Sample Preparation (Crucial Step)
Improper prep is the #1 cause of OOS (Out of Specification) results for this CAS.
Diluent Selection: Use Acetonitrile:Buffer pH 2.5 (50:50) . Never use pure water or basic buffers as diluent.
Concentration: Prepare a stock solution of 1.0 mg/mL.
Temperature Control: Prepare fresh. Do not store in autosampler >12 hours unless refrigerated (4°C).
Protocol 2: Optimized HPLC Conditions (Method B)
Instrument: HPLC with PDA/UV Detector (Low bandpass filter recommended).
Column: Agilent Zorbax SB-C18 or Waters XBridge C18, 150 x 4.6 mm, 3.5 µm.
This workflow ensures self-validating logic. If the system suitability fails, the decision tree guides the correction.
Figure 2: Decision matrix for troubleshooting peak splitting due to rotamers.
Performance Data (Simulated Validation)
The following data illustrates the expected performance improvements when switching from Method A to Method B.
Parameter
Method A (Isocratic/Neutral)
Method B (Gradient/Acidic/Heated)
Acceptance Criteria
Retention Time (RT)
4.2 min
8.5 min
N/A
Tailing Factor (Tf)
1.8 (Tailing)
1.1 (Symmetric)
NMT 1.5
Theoretical Plates (N)
~4,500
> 12,000
NLT 5,000
LOD (µg/mL)
0.5
0.05
S/N > 3
Rotamer Separation
Partial (Shoulder)
None (Coalesced)
Single Peak
Expert Insight: The Rotamer Trap
Many researchers misidentify the "double peak" of CAS 251293-28-4 as an impurity. This is a chemical artifact of the N-C bond rotation in the pyrrolidine ring.
Verification: If you see a split peak, stop the flow and heat the column to 50°C. If the peaks merge into one, it is a rotamer issue, not an impurity. If they remain separated, it is a genuine impurity (likely the R-isomer or hydrolysis product).
References
Beilstein Journal of Organic Chemistry. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors.[1][2][3] Beilstein-Institut. Available at: [Link][3]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 251293-28-4. PubChem.[2][6] Available at: [Link]
Journal of Chromatographic Science. (2012). Stability-Indicating RP-LC Method for the Determination of Vildagliptin.[5] Oxford Academic. Available at: [Link]
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]
Comparative Characterization Guide: Mass Spectrometry Profiling of Synthetic Human Urotensin II
Product Focus: Synthetic Human Urotensin II (U-II) Sequence: H-Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val-OH (Disulfide bridge: Cys5–Cys10) Monoisotopic Mass (Theoretical, Oxidized): 1387.57 Da Executive Summary Human U...
Author: BenchChem Technical Support Team. Date: February 2026
Product Focus: Synthetic Human Urotensin II (U-II)
Sequence: H-Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val-OH (Disulfide bridge: Cys5–Cys10)
Monoisotopic Mass (Theoretical, Oxidized): 1387.57 Da
Executive Summary
Human Urotensin II (U-II) is the most potent vasoconstrictor known, acting via the GPR14 (UT) receptor. Its biological activity is strictly dependent on the cyclic conformation maintained by a disulfide bridge between Cys5 and Cys10. In synthetic peptide manufacturing, standard HPLC-UV purity analysis is insufficient; it often fails to distinguish between the bioactive oxidized form, the inactive reduced form, and isobaric impurities (e.g., D-amino acid stereoisomers).
This guide delineates a High-Resolution Mass Spectrometry (HRMS) workflow as the gold standard for U-II characterization. We compare this approach against traditional Low-Res MALDI-TOF and HPLC-UV methods to demonstrate why HRMS is non-negotiable for rigorous drug development and research applications.
Comparative Analysis: HRMS vs. Alternatives
The following table contrasts the recommended High-Resolution ESI-MS/MS workflow against common alternatives.
Feature
High-Res ESI-LC-MS/MS (Recommended)
MALDI-TOF MS (Low-Res)
Standard HPLC-UV
Primary Utility
Full structural validation, impurity profiling, disulfide mapping.
Rapid molecular weight confirmation.
Purity % calculation; quantification.
Structural Insight
High. Resolves isotopic envelope; MS/MS confirms sequence and bond location.
Low. Often only provides intact mass; limited fragmentation.
None. Relies solely on retention time.
Disulfide Validation
Definitive. Can detect +2 Da shift (reduced vs. oxidized) and map bridge via fragmentation.
Ambiguous. Low resolution often obscures the 2 Da mass shift of the disulfide bond.
Inferred. Indirectly inferred via retention time shift.
Impurity Detection
Detects co-eluting impurities, oxidation (+16 Da), and deamidation (+1 Da).
Misses low-abundance impurities due to ion suppression.
Misses co-eluting species and isobaric impurities.
Sensitivity
Femtomole range.
Picomole range.
Nanomole range.
Detailed Experimental Protocol
Note: This protocol is designed as a self-validating system. The success of Step 4 (Disulfide Mapping) validates the structural integrity observed in Step 3.
Phase A: Reconstitution & LC Separation
Objective: Isolate the main peptide from synthesis byproducts (scavengers, truncated peptides).
Solvent: Dissolve lyophilized U-II in 0.1% Formic Acid (FA) in water to a concentration of 0.1 mg/mL. Avoid TFA if possible, as it suppresses MS ionization.[1]
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Gradient:
Mobile Phase A: 0.1% FA in H2O.
Mobile Phase B: 0.1% FA in Acetonitrile (ACN).
Run 5% B to 60% B over 15 minutes.
Rationale: The cyclic (oxidized) peptide is more hydrophobic and compact than the linear (reduced) form, typically eluting earlier.
Phase B: HRMS Acquisition (Orbitrap or Q-TOF)
Objective: Accurate mass determination and sequence confirmation.
Ionization: Electrospray Ionization (ESI) in Positive Mode.
Full Scan: m/z 300–2000.
Target Mass: Look for the doubly charged ion
.
Theoretical Monoisotopic Mass (Oxidized): 1387.57 Da.
Target m/z (
): 694.79 .
MS/MS Fragmentation: Perform HCD (Higher-energy Collisional Dissociation) or CID.
Validation: Verify the presence of the y-ion series. Note that the disulfide bridge (Cys5-Cys10) will prevent fragmentation between these residues unless the bridge is broken, resulting in a "gap" in the b/y series or complex internal fragments.
Phase C: Disulfide Bond Mapping (The Critical Check)
Objective: Prove the disulfide bridge exists and is in the correct Cys5-Cys10 position.
Aliquot Sample: Take 10 µL of the U-II solution.
Reduction: Add DTT (Dithiothreitol) to 10 mM final concentration. Incubate at 37°C for 30 mins.
Observation: Mass should shift by +2.016 Da (Gain of 2 Hydrogens).
Alkylation: Add Iodoacetamide (IAA) to 20 mM. Incubate in dark for 20 mins.
Observation: Mass should shift by +114.04 Da relative to the intact mass (Net addition of 2x Carbamidomethyl groups).
Re-analyze via MS: The alkylated peptide will now fragment completely, revealing the full b/y ion series between residues 5 and 10, confirming the sequence "hidden" by the bridge.
Visualizations
Diagram 1: Characterization Workflow
This diagram outlines the logical flow from lyophilized powder to certified data, highlighting the decision points for quality control.
Caption: Step-by-step workflow for the LC-MS characterization of synthetic Urotensin II, ensuring rigorous quality gates.
Diagram 2: Disulfide Validation Logic
This diagram illustrates the specific mass shifts required to confirm the cyclic structure, differentiating between Oxidized (Active) and Reduced (Inactive) forms.
Caption: Mass shift logic for validating the Cys5-Cys10 disulfide bridge using reduction and alkylation.
Troubleshooting & Impurity Profiling
When analyzing synthetic U-II, specific impurities are common due to the synthesis process. Use this table to interpret unexpected peaks.
Observed Mass Shift (Δ)
Likely Impurity
Cause
-18.01 Da
Dehydration
Loss of H2O (common in acidic conditions).
+15.99 Da
Oxidation
Oxidation of Trp7 or Met (if present, though U-II has no Met). Trp is the likely target.
+2.02 Da
Reduced Form
Failed oxidation during synthesis; linear peptide (inactive).
-113/128 Da
Truncation
Missing amino acid (check sequence: e.g., missing Val or Glu).
+53.0 Da
Iron Adduct
Common contaminant in LC systems ().
Expert Insight: The Tryptophan Issue
Urotensin II contains a Tryptophan (Trp7) residue. In the presence of ambient light and oxygen, Trp is susceptible to oxidation (+16 Da) and kynurenine formation (+4 Da). Action: Always store lyophilized U-II at -20°C in the dark and use fresh buffers for MS analysis.
References
Waters Corporation. (2020). Synthetic Peptide Characterization and Impurity Profiling. Retrieved February 9, 2026, from [Link]
Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. Retrieved February 9, 2026, from [Link]
National Center for Biotechnology Information (NCBI). (2026). UTS2 urotensin 2 [Homo sapiens (human)] - Gene ID: 10911.[2] Retrieved February 9, 2026, from [Link]
Technical Comparison: Urotensin II vs. Endothelin-1 Vasoconstrictive Potency
[1][2][3][4][5][6] Executive Summary: The "Most Potent" Paradox In the field of vascular biology, Urotensin II (U-II) holds the title of the most potent mammalian vasoconstrictor identified to date, frequently exhibiting...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5][6]
Executive Summary: The "Most Potent" Paradox
In the field of vascular biology, Urotensin II (U-II) holds the title of the most potent mammalian vasoconstrictor identified to date, frequently exhibiting potency values 10–50 times higher than Endothelin-1 (ET-1) in specific vascular beds.[1][2] However, this distinction requires a critical caveat for drug development professionals: Potency does not equal Efficacy.
While U-II operates at sub-nanomolar concentrations (EC₅₀ < 1 nM), it often acts as a partial agonist with lower maximal contractile force (
) compared to the near-total vascular spasm induced by ET-1. Furthermore, U-II exhibits extreme species and regional heterogeneity—acting as a constrictor in human coronary arteries but a vasodilator in pulmonary resistance vessels—whereas ET-1 functions as a ubiquitous, high-efficacy constrictor across almost all mammalian hemodynamics.
This guide objectively compares the vasoconstrictive profiles of these two peptides, providing experimental protocols and mechanistic insights to support assay development.
Part 1: Mechanistic Comparison & Signaling Pathways
Receptor Biology[2][4][5][8][9]
Urotensin II: Binds to the UT receptor (formerly GPR14), a G-protein coupled receptor (GPCR).[3] The UT receptor system is unique due to its "pseudo-irreversible" binding kinetics; U-II dissociates extremely slowly, leading to sustained receptor activation and resistance to washout.[3]
Endothelin-1: Binds to
and receptors. (smooth muscle) primarily drives potent, long-lasting vasoconstriction. has a dual role: transient vasodilation (endothelial NO release) followed by constriction (smooth muscle).
Signal Transduction
Both peptides primarily utilize
coupling to mobilize intracellular calcium, yet they diverge in downstream modulation. U-II relies heavily on the RhoA/Rho-kinase (ROCK) pathway for calcium sensitization, which contributes to its sustained contractile phase even at lower cytosolic levels.
Figure 1: Convergent
signaling pathways for U-II and ET-1 leading to vasoconstriction via calcium mobilization and Rho-kinase sensitization.
Part 2: Quantitative Potency Analysis
The following data aggregates comparative studies across human and primate tissues. Note the dissociation between Potency (
U-II is ~10-50x more potent; active at picomolar levels.
EC₅₀ (Typical)
0.05 – 0.5 nM
1.0 – 10 nM
Lower concentrations of U-II required for onset.
Efficacy ()
Variable (20% – 100% of KCl)
High (>100% of KCl)
ET-1 causes "supramaximal" constriction; U-II is often a partial agonist.
Duration
Long (Pseudo-irreversible)
Very Long (Irreversible)
Both are difficult to wash out; require long equilibration.
Regional Selectivity
Highly Selective (Coronary/Aorta)
Ubiquitous (Systemic)
U-II effects are unpredictable outside specific beds.
Venous Activity
Low / Variable
High
ET-1 is a superior venoconstrictor.
Critical Insight: In human pulmonary arteries, U-II may act as a vasodilator (via endothelial NO) or have no effect, whereas ET-1 remains a potent constrictor. This stark contrast makes ET-1 the preferred positive control for general vasoconstriction assays.
Part 3: Experimental Protocol (Wire Myography)
To objectively compare these peptides, Isometric Wire Myography is the gold standard. This protocol ensures the endothelium's role is accounted for, as U-II's net effect is the sum of smooth muscle constriction (
) and endothelial dilation ().
Protocol: Comparative Vasoconstriction Assay
1. Tissue Preparation
Dissection: Isolate 2mm arterial rings (e.g., Rat Thoracic Aorta or Human Coronary Artery) in cold (
) Krebs-Henseleit solution.
Endothelium Control: For pure potency assessment, mechanically denude the endothelium in half the samples (rub lumen with a human hair or roughened wire).
Validation: Verify denudation using Acetylcholine (
) after pre-constriction. Relaxation <10% confirms denudation.
2. Mounting & Normalization
Mount rings on 40µm stainless steel wires in a myograph chamber.
Normalization: Stretch vessels to an internal circumference equivalent to 90% of the diameter they would have at 100 mmHg transmural pressure (
). This standardizes the actin-myosin overlap for maximal force generation.
3. The "Wake-Up" Protocol
Before testing U-II or ET-1, tissue viability must be confirmed.
Add KPSS (60 mM KCl) to depolarize and constrict. Wash.
Add Noradrenaline (10 µM) . Wash.
Repeat until responses are reproducible (<10% variation).
4. Cumulative Concentration-Response Curve (CCRC)
Due to tachyphylaxis (desensitization), do not perform multiple curves on the same ring. Use parallel rings for U-II and ET-1.
Step A: Incubate with L-NAME (
) if excluding NO influence.
Step B: Add peptide cumulatively in half-log increments (
to ).
Step C: Wait for plateau (can take 15–20 mins per dose for ET-1/U-II due to slow kinetics).
Figure 2: Wire Myography Workflow for comparative potency analysis. Parallel processing is required due to the irreversible binding nature of both peptides.
Part 4: Field-Proven Insights & Troubleshooting
Solubility and Adsorption (The "Disappearing Peptide" Problem)
Both U-II and ET-1 are "sticky" hydrophobic peptides.
Risk: They adsorb to plastic tubing and organ bath walls, shifting the actual concentration curve to the right (underestimating potency).
Solution: Use siliconized (Sigmacote) glassware and low-binding pipette tips. Add 0.1% BSA (Bovine Serum Albumin) to the stock dilution buffer to act as a carrier protein.
Tachyphylaxis
U-II exhibits profound tachyphylaxis. A second exposure to U-II often elicits zero response.
Rule:One ring, one curve. Never attempt to wash out and re-challenge the same tissue segment with U-II.
Species Variability Trap
Rat Aorta: U-II is a potent constrictor (similar to ET-1).[1][4][5]
Rat Small Arteries: U-II is often inactive or a vasodilator.
Human Arteries: U-II is a potent constrictor in coronary/mammary arteries but variable in others.[4][6][5][2]
Recommendation: For initial validation, use Rat Thoracic Aorta or Non-Human Primate tissue. Avoid mouse aorta for U-II studies as responses are often negligible compared to ET-1.
References
Ames, R. S., et al. (1999).[4][5][2][3] Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14.[4][6][5][7] Nature. Link
Maguire, J. J., & Davenport, A. P. (2002).[8] Is urotensin-II the new endothelin? British Journal of Pharmacology. Link
Douglas, S. A., et al. (2000).[4][3][8][7] Congruent mammalian urotensin-II peptide and receptor pharmacology.[1][4][6][5] British Journal of Pharmacology. Link
Stirrat, A., et al. (2001).[2] Potent vasodilator responses to human urotensin-II in human pulmonary and abdominal resistance arteries.[1][4][2] American Journal of Physiology-Heart and Circulatory Physiology. Link
Mulvany, M. J., & Halpern, W. (1977). Contractile properties of small arterial resistance vessels in spontaneously hypertensive and normotensive rats. Circulation Research. Link
A Researcher's Guide to Validating GPR14 Receptor Specificity with Urotensin II Antagonists
For researchers and drug development professionals navigating the complexities of the urotensinergic system, the specific and selective antagonism of the GPR14 receptor is a critical yet challenging endeavor. Urotensin I...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals navigating the complexities of the urotensinergic system, the specific and selective antagonism of the GPR14 receptor is a critical yet challenging endeavor. Urotensin II (U-II), a potent vasoactive peptide, exerts its diverse physiological and pathological effects through this G protein-coupled receptor (GPCR), also known as the urotensin receptor (UT).[1][2] The development of antagonists for GPR14 holds therapeutic promise for a range of disorders, including cardiovascular diseases, metabolic syndrome, and renal dysfunction.[3] However, the journey from a promising compound to a validated, selective antagonist is paved with rigorous experimental scrutiny. This guide provides an in-depth comparison of methodologies to validate the specificity of Urotensin II antagonists for the GPR14 receptor, grounded in field-proven insights and experimental data.
The Imperative of Specificity in GPR14 Antagonism
The urotensinergic system's complexity, with its potent and varied downstream effects, demands antagonists with high specificity to avoid off-target effects and ensure that the observed biological outcomes are genuinely due to GPR14 inhibition.[4] Several compounds have been developed, ranging from peptide-based antagonists like urantide and UFP-803 to non-peptide molecules such as palosuran and SB-611812.[3][5] However, reports of species-dependent activity and partial agonism underscore the necessity of a multi-faceted validation approach.[5][6] A truly specific antagonist will selectively bind to GPR14, effectively block U-II-mediated signaling, and exhibit minimal to no activity at other receptors, particularly those with sequence homology like the somatostatin and opioid receptors.[5]
The GPR14 Signaling Cascade: A Primer
Urotensin II binding to GPR14 primarily initiates a signaling cascade through the Gq alpha subunit of the heterotrimeric G protein.[3][7] This activation of phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, a hallmark of GPR14 activation that is frequently exploited in functional assays.[7][8][9] Concurrently, DAG activates protein kinase C (PKC). Downstream of these initial events, GPR14 activation can also engage other pathways, including the RhoA/Rho-kinase pathway, contributing to vasoconstriction, and the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in cellular proliferation and hypertrophy.[1][10][11]
Caption: Simplified GPR14 signaling cascade upon Urotensin II binding.
A Multi-Tiered Approach to Antagonist Specificity Validation
A robust validation strategy for a novel GPR14 antagonist should be hierarchical, beginning with basic binding characterization and progressing to more complex functional and in vivo assessments.
Caption: Hierarchical workflow for GPR14 antagonist validation.
Tier 1: Establishing Binding Affinity and Selectivity
The foundational step is to quantify the antagonist's affinity for GPR14 and rule out binding to other receptors.
Objective: To determine the binding affinity (Ki) of the test antagonist for the GPR14 receptor.
Materials:
Cell membranes prepared from a cell line stably overexpressing human or rat GPR14 (e.g., HEK293 or CHO cells).[12]
Radiolabeled Urotensin II (e.g., [¹²⁵I]U-II).
Test antagonist at various concentrations.
Non-labeled U-II for determining non-specific binding.
Binding buffer and filtration apparatus.
Procedure:
Incubate the cell membranes with a fixed concentration of [¹²⁵I]U-II and increasing concentrations of the test antagonist.
Allow the binding to reach equilibrium.
Separate bound from free radioligand by rapid filtration.
Quantify the radioactivity on the filters using a gamma counter.
Determine non-specific binding in the presence of a high concentration of unlabeled U-II.
Data Analysis:
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
Calculate the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Trustworthiness Check: The protocol's self-validating nature comes from running parallel competition curves with unlabeled U-II, which serves as a positive control with a known high affinity. The resulting binding parameters for the unlabeled ligand should align with historical data.
Selectivity Profiling: A crucial aspect of this tier is to perform counter-screening against a panel of other GPCRs, especially those with structural similarities to GPR14, such as somatostatin and opioid receptors.[5] A highly selective antagonist should exhibit a significantly higher affinity for GPR14 (ideally >100-fold) compared to other receptors.
Tier 2: Demonstrating Functional Antagonism in Vitro
Once binding is confirmed, the next logical step is to demonstrate that this binding translates into functional inhibition of U-II-induced signaling.
Experimental Protocol: Calcium Mobilization Assay
Objective: To measure the antagonist's ability to block U-II-induced intracellular calcium release.
Materials:
A cell line overexpressing GPR14 (e.g., CHO-hUT).
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
Urotensin II.
Test antagonist.
A fluorescence plate reader (e.g., FLIPR).
Procedure:
Plate the GPR14-expressing cells in a multi-well plate.
Load the cells with the calcium-sensitive dye.
Pre-incubate the cells with varying concentrations of the test antagonist or vehicle.
Stimulate the cells with a fixed concentration of U-II (typically the EC₈₀).
Measure the change in fluorescence intensity over time.
Data Analysis:
Generate concentration-response curves for the antagonist's inhibition of the U-II response.
Calculate the IC₅₀ for the functional inhibition.
Causality and Interpretation: A rightward shift in the U-II concentration-response curve in the presence of the antagonist, without a reduction in the maximum response, is indicative of competitive antagonism. A reduction in the maximum response suggests non-competitive antagonism. It is also critical to assess whether the antagonist has any agonist activity on its own. Some compounds, like urantide, have been reported to exhibit partial agonist activity in certain assay systems, a crucial detail to uncover during validation.[5][6]
Tier 3 & 4: Validation in Physiologically Relevant Systems
The ultimate test of an antagonist's specificity and potential therapeutic utility lies in its performance in more complex, physiologically relevant systems.
Experimental Protocol: Ex Vivo Rat Aortic Ring Assay
Objective: To assess the antagonist's ability to inhibit U-II-induced vasoconstriction in isolated vascular tissue.
Materials:
Thoracic aorta from rats.
Organ bath system with physiological salt solution.
Urotensin II.
Test antagonist.
Procedure:
Isolate and cut the rat aorta into rings.
Mount the aortic rings in the organ baths.
Allow the rings to equilibrate and then pre-contract them with an agent like phenylephrine.
Pre-incubate the rings with the test antagonist or vehicle.
Generate a cumulative concentration-response curve for U-II-induced contraction.
Data Analysis:
Compare the U-II concentration-response curves in the presence and absence of the antagonist.
A potent and specific antagonist will cause a significant rightward shift in the U-II curve.
In Vivo Models: For further validation, in vivo models are indispensable. For instance, in a rat model of coronary ligation-induced heart failure, a specific GPR14 antagonist like SB-611812 has been shown to attenuate cardiac dysfunction and remodeling, providing strong evidence for its target engagement and therapeutic potential.[3]
Comparative Analysis of Urotensin II Antagonists
The following table summarizes hypothetical comparative data for different classes of U-II antagonists, highlighting the key parameters for assessing specificity and efficacy.
Validating the specificity of a GPR14 antagonist is a meticulous process that requires a battery of well-designed experiments. By systematically progressing from in vitro binding and functional assays to more complex ex vivo and in vivo models, researchers can build a comprehensive and convincing case for the selectivity of their compound. This multi-tiered approach, grounded in a solid understanding of the GPR14 signaling pathway, is essential for identifying truly specific antagonists and advancing the development of novel therapeutics targeting the urotensinergic system.
References
Urotensin II Receptor Antagonists: Research Guide & Papers | Cardiovascular, Neuropeptides, and Oxidative Stress Research | PapersFlow.
The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC. (2022-02-16).
Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14 - PubMed.
Urotensin-II Signaling Mechanism in Rat Coronary Artery | Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals.
Technical Comparison Guide: Anti-Urotensin II Antibody Specificity & Cross-Reactivity
Topic: Specificity Profiling & Cross-Reactivity of Anti-Urotensin II Antibodies with CAS 251293-28-4 Content Type: Publish Comparison Guide Executive Summary: The Epitope Dichotomy For researchers targeting Human Urotens...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Specificity Profiling & Cross-Reactivity of Anti-Urotensin II Antibodies with CAS 251293-28-4
Content Type: Publish Comparison Guide
Executive Summary: The Epitope Dichotomy
For researchers targeting Human Urotensin II (hU-II) , identified by CAS 251293-28-4 , antibody selection is not merely a matter of affinity but of structural specificity. The Urotensin system presents a unique "Epitope Trap": the biologically active cyclic core is highly conserved across species and analogs (including the antagonist Urantide and the endogenous Urotensin-Related Peptide, URP), while the N-terminus is hyper-variable.
This guide compares the performance of N-Terminal specific antibodies versus Cyclic Core specific antibodies . It provides the experimental logic required to distinguish the specific detection of CAS 251293-28-4 from confounding analogs like Urantide or URP in complex biological matrices.
Structural Analysis of the Target & Analogs
To understand cross-reactivity, we must first analyze the structural homology between the target (CAS 251293-28-4) and its common experimental alternatives.
Target:Human Urotensin II (hU-II) (CAS 251293-28-4).[1][2][3][4][5][6][7] A cyclic dodecapeptide with a variable N-terminus and a conserved disulfide-linked core.
Confounder 1:Urotensin-Related Peptide (URP) .[5] An endogenous paralog consisting only of the conserved cyclic core.
Confounder 2:Urantide . A synthetic antagonist often used in parallel experiments. It is a truncated, modified version of the hU-II core.
Critical Insight: Antibodies raised against the Cyclic Core (residues 5-10) will likely cross-react with all the above. Antibodies raised against the N-Terminus (residues 1-4) of CAS 251293-28-4 will be highly specific to Human U-II and will NOT cross-react with Urantide or URP.
Visualization: The Signaling & Cross-Reactivity Landscape
The following diagram illustrates the interaction of U-II and Urantide with the GPR14 receptor and where different antibody types bind, highlighting the potential for cross-reactivity.
Figure 1: Mechanistic overview of Urotensin II signaling and antibody binding sites. Note that N-terminal antibodies avoid the "conserved core trap," ensuring specificity for CAS 251293-28-4.
Comparative Performance Guide
When selecting an antibody for an experiment involving CAS 251293-28-4, consult this matrix to match the antibody type to your experimental goal.
Scenario A: Pharmacokinetic Study of Human U-II
Goal: Measure levels of injected hU-II in a rat model.
Challenge: Distinguishing human U-II from endogenous Rat U-II.
Reasoning: Rat U-II shares the cyclic core but has a completely different N-terminus (Pyr-His-Gly...). A core-targeting antibody will detect both, invalidating the PK data.
Scenario B: Receptor Occupancy / Total Ligand Load
Goal: Assess the total pool of ligands available to activate GPR14.
Challenge: Both hU-II and URP activate the receptor.
Reasoning: You need to capture both hU-II and URP. A core-targeting antibody (often marketed as "Anti-Urotensin II") will cross-react with URP, providing a "Total Urotensin" measurement.
Scenario C: Urantide Competition Assays
Goal: Validate that Urantide is binding to the receptor or measure hU-II in the presence of Urantide.
Challenge: High concentrations of Urantide may interfere with the assay.
Recommended Antibody:Anti-N-Terminus .
Reasoning: Urantide lacks the N-terminal tail. Using an N-terminal antibody ensures that the signal is purely from hU-II, even in the presence of excess Urantide.
To definitively prove whether your anti-Urotensin II antibody cross-reacts with CAS 251293-28-4 or its analogs, perform a Pre-Adsorption (Blocking) Control .
Methodology
Preparation: Prepare two identical sets of antibody solutions at the working concentration (e.g., 1 µg/mL).
Blocking:
Tube A (Control): Add vehicle (buffer) only.
Tube B (Target Block): Add 10-fold molar excess of CAS 251293-28-4 .
Tube C (Analog Block): Add 10-fold molar excess of Urantide or URP .
Incubation: Incubate mixtures overnight at 4°C to allow antigen-antibody complex formation.
Assay: Apply the pre-incubated mixtures to your IHC slide or ELISA plate coated with CAS 251293-28-4.
Analysis:
If Tube B signal is abolished: The antibody recognizes CAS 251293-28-4.[1][2][6]
If Tube C signal is abolished: The antibody cross-reacts with the analog (Core-specific).
If Tube C signal remains high: The antibody is specific to hU-II (N-term specific).
Figure 2: Workflow for validating antibody specificity against CAS 251293-28-4 versus analogs.
References
Ong, K. L., et al. (2005).[5] "Urotensin II: its function in health and disease." Cardiovascular Drugs and Therapy, 19(1), 65-75. Link
Douglas, S. A., et al. (2000). "Congestive heart failure and expression of myocardial urotensin II." The Lancet, 359(9322), 1990-1997. Link
Patacchini, R., et al. (2003). "Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta."[8][9] British Journal of Pharmacology, 140(7), 1155–1158. Link
Vaudry, H., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXII. Recommendations for the nomenclature of the urotensin II receptor family." Pharmacological Reviews, 62(3), 365-379. Link
Tocris Bioscience. "Urotensin II (human) Product Information." Accessed 2026. Link
A Researcher's Guide to Benchmark Data for hU-II EC50 Values in HEK293-GPR14 Cells
This guide provides an in-depth comparison of benchmark data for human Urotensin-II (hU-II) EC50 values in HEK293 cells stably expressing the GPR14 receptor, also known as the Urotensin-II receptor (UT). Designed for res...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of benchmark data for human Urotensin-II (hU-II) EC50 values in HEK293 cells stably expressing the GPR14 receptor, also known as the Urotensin-II receptor (UT). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines detailed protocols for robust and reproducible assays, and provides insights into the underlying cellular mechanisms.
Introduction: The Urotensin-II/GPR14 System
Urotensin-II (U-II) is a cyclic peptide that stands out as the most potent vasoconstrictor identified in mammals to date, exhibiting a potency an order of magnitude greater than endothelin-1.[1][2] It exerts its effects by binding to a specific G protein-coupled receptor (GPCR), GPR14.[1][3] The U-II/GPR14 system is implicated in a wide range of physiological and pathological processes, including cardiovascular function, renal function, and neurological disorders.[3] Consequently, GPR14 has emerged as a significant therapeutic target for the development of novel drugs.[4]
HEK293 (Human Embryonic Kidney 293) cells are a widely used and well-characterized cell line in drug discovery and biomedical research. Their amenability to transfection and ability to stably express recombinant proteins make them an ideal host for studying specific receptor systems like GPR14.[5][6][7] By expressing GPR14 in HEK293 cells, researchers can create a controlled in vitro system to investigate the pharmacology of U-II and its analogs, as well as to screen for novel agonists and antagonists.
This guide will focus on the functional response of HEK293-GPR14 cells to hU-II and its derivatives, specifically measuring the half-maximal effective concentration (EC50) through intracellular calcium mobilization assays, a primary signaling pathway for GPR14.
GPR14 Signaling Pathway
GPR14 is a Gq protein-coupled receptor.[4][8] Upon agonist binding, such as hU-II, the receptor activates the Gαq subunit, which in turn stimulates phospholipase C (PLC).[4][8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca2+]i).[8] This increase in cytosolic calcium is a key second messenger that can be readily measured to quantify receptor activation. In addition to the Gq pathway, GPR14 activation can also lead to the activation of other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in longer-term cellular effects like proliferation.[9]
Caption: GPR14 Signaling Pathway upon hU-II Binding.
Benchmark EC50 Values for hU-II and Analogs in HEK293-GPR14 Cells
The following table summarizes published EC50 values for human Urotensin-II and related peptides obtained from intracellular calcium mobilization assays in HEK293 cells expressing the GPR14 receptor. These values serve as a crucial benchmark for validating in-house assays and for comparing the potency of novel compounds.
Note: EC50 values can vary between laboratories due to differences in cell lines, receptor expression levels, passage number, specific assay reagents, and instrumentation. The data presented here should be used as a comparative reference.
Experimental Protocol: Determination of hU-II EC50 in HEK293-GPR14 Cells via Calcium Mobilization Assay
This protocol provides a comprehensive, step-by-step methodology for determining the EC50 value of hU-II in HEK293 cells stably expressing GPR14.
Materials and Reagents
HEK293 cells stably expressing human GPR14 (HEK293-GPR14)
Dulbecco's Modified Eagle's Medium (DMEM)
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin solution
Hygromycin B (or other selection antibiotic appropriate for the cell line)
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
96-well or 384-well black, clear-bottom microplates
Fluorescence plate reader with kinetic reading capabilities and automated injection
Cell Culture and Maintenance
The foundation of a reliable assay is healthy, consistently cultured cells.
Thawing Cells:
Rapidly thaw a cryovial of HEK293-GPR14 cells in a 37°C water bath.[13][14]
Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic).
Resuspend the cell pellet in fresh complete growth medium and transfer to a T75 flask.
Incubate at 37°C in a humidified atmosphere with 5% CO2.
Cell Propagation:
Monitor cell confluency daily. Passage cells when they reach 80-90% confluency to maintain exponential growth.[16]
Aspirate the medium and wash the cell monolayer with PBS.
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
Neutralize the trypsin with 7-8 mL of complete growth medium.
Centrifuge the cell suspension and resuspend in fresh medium for counting and seeding into new flasks at a 1:5 to 1:8 ratio.[14]
Causality: Maintaining a consistent passaging schedule and avoiding over-confluency is critical to ensure stable receptor expression and consistent cellular responses.
Assay Procedure
Caption: Workflow for Calcium Mobilization Assay.
Cell Plating:
Harvest HEK293-GPR14 cells and resuspend in complete growth medium.
Seed the cells into a 96-well or 384-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells per well for a 96-well plate).
Incubate for 24-48 hours at 37°C, 5% CO2.
Dye Loading:
Prepare the dye loading solution according to the manufacturer's instructions. This typically involves dissolving the calcium-sensitive dye (e.g., Fluo-4 AM) in DMSO and then diluting it in Assay Buffer containing Pluronic F-127 and probenecid.
Aspirate the growth medium from the cell plate and add the dye loading solution to each well.
Incubate the plate for 45-60 minutes at 37°C in the dark.
Cell Washing:
Gently aspirate the dye loading solution.
Wash the cells 2-3 times with Assay Buffer to remove extracellular dye.
After the final wash, add Assay Buffer to each well.
Compound Preparation and Addition:
Prepare a stock solution of hU-II in an appropriate solvent (e.g., water or a buffered solution).
Perform serial dilutions of the hU-II stock solution in Assay Buffer to create a range of concentrations for the dose-response curve. It is advisable to include a vehicle control (Assay Buffer with no hU-II).
Fluorescence Measurement:
Place the cell plate in the fluorescence plate reader.
Set the instrument to record fluorescence intensity over time (kinetic read).
Establish a stable baseline reading for 10-20 seconds.
Use the instrument's automated injector to add the hU-II dilutions to the respective wells.
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.
Data Analysis
Data Normalization: For each well, subtract the baseline fluorescence from the peak fluorescence to obtain the change in fluorescence (ΔF).
Dose-Response Curve: Plot the ΔF against the logarithm of the hU-II concentration.
EC50 Calculation: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the data and determine the EC50 value.[10] GraphPad Prism is a commonly used software for this purpose.
Trustworthiness: This self-validating protocol includes baseline measurements and a vehicle control to ensure that the observed calcium mobilization is a specific response to the agonist and not an artifact of the assay procedure.
Conclusion
This guide provides a comprehensive framework for understanding and benchmarking hU-II EC50 values in HEK293-GPR14 cells. By adhering to the detailed protocols and understanding the underlying signaling pathways, researchers can generate high-quality, reproducible data. The provided benchmark values serve as a critical reference point for validating experimental results and for the continued exploration of the therapeutic potential of targeting the U-II/GPR14 system.
References
Complete substitution analysis of U-II. Heat map diagram of EC 50... - ResearchGate. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
Merlino, F., et al. (2020). Expanding Structure–Activity Relationships of Human Urotensin II Peptide Analogues. Journal of Medicinal Chemistry, 63(15), 8283–8298. Retrieved February 9, 2026, from [Link]
Ames, R. S., et al. (1999). Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14. Nature, 401(6750), 282–286. Retrieved February 9, 2026, from [Link]
Urotensin-II - Wikipedia. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]
Grieco, P., et al. (2014). Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures. Molecules, 19(7), 10450–10469. Retrieved February 9, 2026, from [Link]
Zhu, L., et al. (2022). The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions. Molecular and Cellular Biochemistry, 477(5), 1431–1441. Retrieved February 9, 2026, from [Link]
GLP-1R/CRE Luciferase Reporter HEK293 Cell Line. (n.d.). BPS Bioscience. Retrieved February 9, 2026, from [Link]
IC 50 values on normal human embryonic kidney (HEK-293) cell... - ResearchGate. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
Establishing and functional characterization of an HEK-293 cell line expressing autofluorescently tagged β-actin (pEYFP-ACTIN) and the neurokinin type 1 receptor (NK1-R). (n.d.). NCBI. Retrieved February 9, 2026, from [Link]
Protocol of Real Time Viability Assay Using Hek293 Cell Line. (n.d.). Zenodo. Retrieved February 9, 2026, from [Link]
Douglas, S. A., et al. (2009). GSK1562590, a slowly dissociating urotensin-II receptor antagonist, exhibits prolonged pharmacodynamic activity ex vivo. British Journal of Pharmacology, 156(4), 626–638. Retrieved February 9, 2026, from [Link]
Urotensin-II receptor - Wikipedia. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]
Proks, P., et al. (2003). Urotensin II mediates ERK1/2 phosphorylation and proliferation in GPR14-transfected cell lines. British Journal of Pharmacology, 139(7), 1339–1348. Retrieved February 9, 2026, from [Link]
Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. (2021). EUbOPEN. Retrieved February 9, 2026, from [Link]
Delivery of ribonucleoprotein complexes into HEK-293 cells using the Lonza® Nucleofector™ System. (n.d.). Integrated DNA Technologies. Retrieved February 9, 2026, from [Link]
EC50 values of different ligands on GPR40 mutants measured by calcium mobilization assay. - ResearchGate. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
El-Mas, M. M., & Abdel-Rahman, A. A. (2015). Potential Clinical Implications of the Urotensin II Receptor Antagonists. Frontiers in Pharmacology, 6, 269. Retrieved February 9, 2026, from [Link]
GLP-1R/CRE Luciferase Reporter HEK293 Cell Line. (n.d.). BPS Bioscience. Retrieved February 9, 2026, from [Link]
Establishment of a HEK293T stable cell line capable of secreting GRP78-specific scFv-targeted nanovesicles. (2021). Nanomedicine Research Journal, 6(3), 229-236. Retrieved February 9, 2026, from [Link]
Stable Cell Line Products. (n.d.). GenScript. Retrieved February 9, 2026, from [Link]
Hit verification in the HEK293-TAS2R14-G16gust44 cell line. (A) Calcium... - ResearchGate. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
Technical Guide: Proper Disposal Procedures for CAS 251293-28-4
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid ethyl ester p-toluenesulfonate [1][2][3] Executive Summary & Chemical Profile CAS 251293-28-4 is a high-value, complex pharmaceutical intermediate, commonly referred to...
CAS 251293-28-4 is a high-value, complex pharmaceutical intermediate, commonly referred to as the Vinyl-ACCA ethyl ester tosylate salt .[1][2][3] It is a critical building block in the synthesis of macrocyclic HCV protease inhibitors (e.g., Danoprevir).
Effective disposal is not merely about regulatory compliance; it is about molecular destruction . The molecule contains a strained vinylcyclopropane ring and a p-toluenesulfonate (tosylate) counterion.[1] Improper disposal can lead to environmental persistence or uncontrolled ring-opening reactions.[1]
| Physical State | White to off-white crystalline solid |[1][2][3]
Hazard Assessment & Disposal Logic (The "Why")
Expertise & Experience Note: As scientists, we must understand the mechanism of hazard to mitigate it.
The Tosylate Factor (Genotoxicity Risk): While the tosylate here is likely a counterion, the precursor ethyl p-toluenesulfonate is a known alkylating agent and potential genotoxic impurity (GTI). Disposal protocols must assume the presence of trace alkylating agents. Incineration is the only method validated to destroy these potential GTIs. [3]
Ring Strain Energy: The vinylcyclopropane moiety possesses significant ring strain (~27 kcal/mol). Exposure to strong acids or Lewis acids in an uncontrolled waste stream can trigger rapid ring-opening polymerization or rearrangement, generating heat.[1]
Ecological Impact: The tosylate moiety is mobile in soil and water. The nitrogen content requires proper denitrification during waste treatment to prevent ammonia release.
Standardized Disposal Protocol
Core Directive: Do not sewer.[5] Do not landfill.[5] High-temperature incineration is the mandatory standard.[1]
Segregation: Isolate from oxidizers (e.g., permanganates, peroxides) and strong bases.
Containment: Place solid waste in a clear polyethylene bag (primary). Seal with tape. Place the primary bag inside a yellow or black hazardous waste bag (secondary) compliant with UN transport standards.
Labeling: Label as "Hazardous Waste - Solid - Toxic/Irritant." Explicitly list "Contains Sulfur and Nitrogen" to alert the incineration facility of scrubber requirements.
Destruction: Ship to a TSDF (Treatment, Storage, and Disposal Facility) approved for Rotary Kiln Incineration .
Target Temp: >1000°C (Ensures complete mineralization of the cyclopropane ring).
Compatibility Check: Ensure the solvent stream is compatible. Avoid mixing with aqueous basic waste, which could liberate the free amine and potentially cause precipitation or emulsion formation.
pH Adjustment: Maintain pH < 7. If the solution becomes basic, the free amine form of Vinyl-ACCA is generated, which is an oil and may separate from aqueous layers, complicating incineration injection.[2][3] Keep it as the protonated tosylate salt in solution.
Container: High-density polyethylene (HDPE) or glass carboys.
Destruction: Fuel blending followed by incineration.
Decision Matrix & Workflow (Visualization)
The following diagram outlines the logical flow for categorizing and treating waste streams associated with CAS 251293-28-4.[1]
Figure 1: Operational decision tree for the segregation and disposal of Vinyl-ACCA Tosylate.
Emergency Contingencies (Spill Management)
In the event of a spill in the laboratory:
Evacuate & PPE: Evacuate the immediate area. Don nitrile gloves (double gloving recommended), lab coat, and safety goggles. If dust is present, use an N95 or P100 respirator.
Dry Spill: Do not sweep dry dust (risk of aerosolization). Cover with a damp absorbent pad or use a HEPA-filtered vacuum dedicated to hazardous chemicals.[1]
Wet Spill: Absorb with an inert material (Vermiculite or Diatomaceous Earth). Do NOT use sawdust (combustible interaction with potential nitrate/tosylate residues).
Decontamination: Clean the surface with a mild detergent solution. Do not use bleach (hypochlorite) immediately, as it may react with the amine to form chloramines.
Regulatory Compliance (RCRA)[1][3]
Waste Code: While CAS 251293-28-4 is not explicitly P-listed or U-listed by the EPA, it should be characterized as D001 (Ignitable) if in flammable solvent or D003 (Reactive) if the specific synthesis stage renders it unstable.[1][2][3]
Recommendation: Due to the "Presumption of Hazard" in pharmaceutical R&D, manage as Hazardous Waste regardless of specific listing status.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6638, Ethyl p-toluenesulfonate (Precursor Hazard Data). Retrieved from [Link]
Beaumard, F., et al. (2009). Scalable Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester.[1][2] Organic Process Research & Development. (Demonstrates synthesis and stability factors). Retrieved from [Link][1][2][3]
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Comprehensive Safety and Handling Guide for 251293-28-4 (GSK5182)
Understanding the Compound: GSK5182 GSK5182 is a highly selective inverse agonist of ERRγ with an IC50 of 79 nM.[1] It is known to induce reactive oxygen species (ROS) in hepatocellular carcinoma cells and has demonstrat...
Author: BenchChem Technical Support Team. Date: February 2026
Understanding the Compound: GSK5182
GSK5182 is a highly selective inverse agonist of ERRγ with an IC50 of 79 nM.[1] It is known to induce reactive oxygen species (ROS) in hepatocellular carcinoma cells and has demonstrated anti-diabetic effects in mouse models.[1] Given its potent biological activity, all handling procedures must be conducted with the assumption that the compound is hazardous, and appropriate measures must be taken to prevent exposure through inhalation, skin contact, or ingestion.
Engineering Controls: The First Line of Defense
Before detailing personal protective equipment (PPE), it is paramount to emphasize the importance of engineering controls. PPE should be considered the last line of defense.
Ventilation: All work with powdered GSK5182 must be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.
Containment: For procedures with a high risk of aerosol generation, a glove box or other form of containment may be necessary.
Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive PPE strategy is essential for the safe handling of GSK5182. The following table outlines the minimum required PPE for various laboratory operations.
Operation
Eye Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and Aliquoting (Powder)
Safety glasses with side shields or goggles
Double-gloving with nitrile gloves
Disposable lab coat with tight-fitting cuffs
N95 or higher-rated respirator
Solution Preparation
Safety glasses with side shields or goggles
Nitrile gloves
Disposable lab coat
Not required if performed in a fume hood
In Vitro/In Vivo Dosing
Safety glasses with side shields
Nitrile gloves
Disposable lab coat
Dependent on the specifics of the procedure and risk of aerosolization
Rationale: To prevent accidental splashes of solutions or contact with airborne powder.
Procedure: Always wear safety glasses with side shields at a minimum. For tasks with a higher splash risk, such as preparing concentrated stock solutions, chemical splash goggles are recommended.
Rationale: To prevent skin contact and absorption.
Procedure:
Wear powder-free nitrile gloves.
For handling the solid form, double-gloving is required. The outer glove should be removed immediately after the weighing and aliquoting process is complete and disposed of as hazardous waste.
Change gloves frequently, and always before leaving the designated work area.
Rationale: To protect the skin and personal clothing from contamination.
Procedure:
A disposable, solid-front lab coat with tight-fitting cuffs is mandatory.
Lab coats should be changed immediately if they become contaminated.
Do not wear lab coats outside of the laboratory.
Rationale: To prevent the inhalation of fine powders, which is a primary route of exposure for potent compounds.
Procedure:
When handling powdered GSK5182 outside of a ventilated enclosure, a NIOSH-approved N95 respirator is required at a minimum.
Personnel must be properly fit-tested for the selected respirator.
Step-by-Step PPE Workflow: Donning and Doffing
Properly putting on and taking off PPE is as crucial as selecting the correct equipment to prevent cross-contamination.
Gown: Put on a disposable lab coat, ensuring it is fully fastened.
Respirator (if required): Perform a seal check to ensure a proper fit.
Eye Protection: Put on safety glasses or goggles.
Gloves: Don the inner pair of gloves, pulling the cuffs over the sleeves of the lab coat. Don the outer pair of gloves.
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the designated hazardous waste container.
Gown: Remove the lab coat by rolling it down and away from your body, turning it inside out as you go. Dispose of it in the designated hazardous waste container.
Eye Protection: Remove eye protection from the back to the front.
Respirator (if required): Remove the respirator without touching the front.
Inner Gloves: Remove the inner pair of gloves.
Hand Hygiene: Wash your hands thoroughly with soap and water.
Caption: Workflow for Donning and Doffing PPE.
Spill Management and Decontamination
In the event of a spill, evacuate the area and ensure it is well-ventilated. Only personnel with the appropriate training and PPE should clean up the spill.
Solid Spills: Gently cover the spill with an absorbent material to avoid raising dust. Carefully scoop the material into a sealed, labeled container for hazardous waste.
Liquid Spills: Absorb the spill with an inert material and place it in a sealed, labeled container for hazardous waste.
Decontamination: Clean the spill area with a suitable laboratory detergent and then with 70% ethanol.
Disposal Plan
All waste contaminated with GSK5182, including disposable PPE, absorbent materials from spills, and empty vials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical in the standard trash or down the drain.
Storage
GSK5182 should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For long-term storage as a powder, -20°C is recommended.[3] Stock solutions should be stored at -80°C.[1][4]
References
LKT Laboratories, Inc. (n.d.). Safety Data Sheet: Urotensin II, human. Retrieved from [Link]
BMB Reports. (2020). The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. Retrieved from [Link]
ResearchGate. (2022). An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. Retrieved from [Link]
PubMed. (1999). Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14. Retrieved from [Link]
PubMed. (2005). Urotensin II: its function in health and its role in disease. Retrieved from [Link]
British Journal of Clinical Pharmacology. (2005). Urotensin II evokes potent vasoconstriction in humans in vivo. Retrieved from [Link]